molecular formula C7H8ClNO2S B3051337 4-Chloro-m-toluenesulfonamide CAS No. 3306-63-6

4-Chloro-m-toluenesulfonamide

Cat. No.: B3051337
CAS No.: 3306-63-6
M. Wt: 205.66 g/mol
InChI Key: QDGORVYVDJZWPF-UHFFFAOYSA-N
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Description

4-Chloro-m-toluenesulfonamide is a useful research compound. Its molecular formula is C7H8ClNO2S and its molecular weight is 205.66 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-m-toluenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-m-toluenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-m-toluenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGORVYVDJZWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278664
Record name 4-Chloro-m-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3306-63-6
Record name NSC9007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-m-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-m-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Chloro-m-toluenesulfonamide (IUPAC: 4-chloro-3-methylbenzenesulfonamide ) is a critical arylsulfonamide scaffold used primarily as an intermediate in the synthesis of diuretic pharmaceuticals and agrochemicals. Its structural significance lies in the unique ortho-positioning of the chlorine and methyl substituents, which provides a steric and electronic environment distinct from its isomers.

This guide details the physicochemical properties, validated synthesis protocols, and the molecule's role as a precursor to Indapamide , a high-value thiazide-like diuretic. It is designed for medicinal chemists and process engineers requiring high-fidelity technical data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule features a benzene core substituted with a sulfonamide group at position 1, a methyl group at position 3, and a chlorine atom at position 4.[1][2][3]

PropertyData
IUPAC Name 4-Chloro-3-methylbenzenesulfonamide
Common Synonyms 4-Chloro-m-toluenesulfonamide; 3-Methyl-4-chlorobenzenesulfonamide
CAS Registry Number 5462-25-9
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Melting Point 124–128 °C (Typical commercial grade: ~126 °C)
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water.[4]
pKa ~10.0 (Sulfonamide NH proton)
SMILES Cc1cc(ccc1Cl)S(=O)(=O)N
Structural Analysis[3][4][11]
  • Electronic Effects: The methyl group (C3) is an electron donor (activator), while the chlorine (C4) and sulfonamide (C1) groups are electron-withdrawing. This push-pull system affects the acidity of the sulfonamide nitrogen, making it a suitable nucleophile for N-alkylation or acylation reactions.

  • Steric Environment: The methyl group at C3 is ortho to the chlorine at C4. This proximity creates a "steric lock" that can influence the regioselectivity of further electrophilic aromatic substitutions or metabolic oxidations.

Synthesis Protocol: From Precursor to Sulfonamide

The industrial synthesis of 4-chloro-3-methylbenzenesulfonamide typically proceeds via the chlorosulfonation of 2-chlorotoluene (o-chlorotoluene). This route requires careful control of regioselectivity, as the directing effects of the methyl (ortho/para) and chlorine (ortho/para) groups compete.

Reaction Pathway Diagram

SynthesisPathway Substrate 2-Chlorotoluene (1-Chloro-2-methylbenzene) Intermediate 4-Chloro-3-methylbenzenesulfonyl chloride (Major Isomer) Substrate->Intermediate Chlorosulfonation <0°C -> 25°C Byproduct 2-Chloro-5-methyl isomer (Minor Byproduct) Substrate->Byproduct Regioisomer Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Product 4-Chloro-3-methylbenzenesulfonamide (Target) Intermediate->Product Amination NH4OH Reagent2 Ammonia (NH3, aq) Reagent2->Product

Caption: Synthesis of 4-Chloro-3-methylbenzenesulfonamide via chlorosulfonation of 2-chlorotoluene.

Detailed Methodology
Step 1: Chlorosulfonation

Objective: Introduce the sulfonyl chloride group at position 4 (para to the chlorine, meta to the methyl).

  • Reagents: 2-Chlorotoluene (1.0 eq), Chlorosulfonic acid (3.0–4.0 eq).

  • Protocol:

    • Cool chlorosulfonic acid to 0–5 °C in a reactor equipped with a scrubber (HCl gas evolution).

    • Add 2-chlorotoluene dropwise, maintaining temperature <10 °C to minimize polysulfonation.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as an oil or solid.

    • Purification (Critical): The crude product contains isomers (primarily the 5-sulfonyl isomer). Recrystallization from petroleum ether or low-temperature filtration is often required to isolate the 4-sulfonyl isomer (4-chloro-3-methylbenzenesulfonyl chloride).

Step 2: Amination

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Reagents: 4-Chloro-3-methylbenzenesulfonyl chloride, Aqueous Ammonia (25-28%).

  • Protocol:

    • Suspend the purified sulfonyl chloride in water or acetone.

    • Add aqueous ammonia in excess (3–5 eq) while maintaining temperature <20 °C (exothermic).

    • Heat to 50–60 °C for 1 hour to ensure completion.

    • Cool to 0–5 °C. The product, 4-chloro-3-methylbenzenesulfonamide , precipitates.

    • Filter, wash with water until neutral pH, and dry.

Self-Validating Quality Control
  • Melting Point Check: The target product should melt between 124–128 °C . A lower range indicates the presence of the 5-isomer or unreacted chloride.

  • HPLC Analysis: Use a C18 column (Mobile phase: Acetonitrile/Water with 0.1% H3PO4). The target isomer typically elutes later than the corresponding sulfonic acid hydrolysis byproduct.

Pharmaceutical Application: Indapamide Synthesis

The primary industrial utility of 4-chloro-3-methylbenzenesulfonamide is as a precursor for Indapamide , a diuretic used to treat hypertension and heart failure.

The synthesis involves the oxidation of the methyl group to a carboxylic acid, converting the molecule into 4-chloro-3-sulfamoylbenzoic acid . This intermediate is then coupled with an indoline derivative.

Indapamide Synthesis Workflow

IndapamideSynthesis Precursor 4-Chloro-3-methylbenzenesulfonamide (CAS 5462-25-9) Oxidation Oxidation (KMnO4 or HNO3) Precursor->Oxidation IntermediateAcid 4-Chloro-3-sulfamoylbenzoic acid (Key Intermediate) Oxidation->IntermediateAcid Activation Activation (SOCl2) IntermediateAcid->Activation AcylChloride 4-Chloro-3-sulfamoylbenzoyl chloride Activation->AcylChloride Coupling Coupling Reaction AcylChloride->Coupling Indapamide Indapamide (Final Drug) Coupling->Indapamide Indoline 1-Amino-2-methylindoline Indoline->Coupling

Caption: Transformation of 4-Chloro-3-methylbenzenesulfonamide into Indapamide.[4]

  • Oxidation: The methyl group at C3 is oxidized (using KMnO₄ or dilute HNO₃) to a carboxylic acid. The sulfonamide group remains stable under these conditions.

  • Activation: The resulting benzoic acid derivative is converted to an acid chloride using thionyl chloride (SOCl₂).

  • Coupling: The acid chloride reacts with 1-amino-2-methylindoline to form the amide bond, yielding Indapamide.

Safety and Handling

As a sulfonamide derivative, this compound requires specific handling protocols to avoid sensitization and irritation.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) if handling the powder form to prevent inhalation.

    • Incompatibility: Avoid contact with strong oxidizing agents (unless intended for synthesis) and strong bases.

    • First Aid: In case of eye contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79707, 4-Chloro-3-methylbenzenesulfonamide. PubChem. Available at: [Link]

  • Breu, V., et al. (1983). "Synthesis and diuretic activity of Indapamide derivatives." Journal of Medicinal Chemistry.
  • Accela ChemBio. (2023).[5] "Product Information: 4-chloro-3-methylbenzene-1-sulfonamide (CAS 5462-25-9)." Available at: [Link]

  • U.S. Patent 5,101,040. "Process for the preparation of Indapamide.

Sources

Technical Monograph: Methyl 2-Cyclopropyl-2-oxoacetate (CAS 6395-79-5)

[1][2]

Executive Summary

Methyl 2-cyclopropyl-2-oxoacetate (also known as Methyl cyclopropylglyoxylate) is a specialized


Chemical Identity & Structural Analysis

This compound is characterized by a cyclopropyl group attached directly to the carbonyl carbon of a glyoxylate ester. The high ring strain of the cyclopropyl group (~27.5 kcal/mol), combined with the electrophilicity of the adjacent ketone, dictates its unique reactivity profile.

AttributeDetail
CAS Registry Number 6395-79-5
IUPAC Name Methyl 2-cyclopropyl-2-oxoacetate
Synonyms Methyl cyclopropylglyoxylate; Cyclopropaneacetic acid,

-oxo-, methyl ester
Molecular Formula

Molecular Weight 128.13 g/mol
SMILES COC(=O)C(=O)C1CC1
InChIKey YEQVTPWDUVJNHQ-UHFFFAOYSA-N

Physicochemical Characterization

The following data consolidates experimental values derived from high-purity synthesis literature. Researchers should note that while predictive models often cite high densities (~1.4 g/mL), experimental observation of analogous liquid esters suggests a density closer to 1.1–1.2 g/mL.

Key Physical Properties
PropertyExperimental Value / DescriptionCondition / Note
Physical State LiquidAt Standard Temperature & Pressure (STP)
Appearance Colorless to pale yellow oilHigh purity (>97%)
Boiling Point 80–81 °C @ 30 mm Hg (Vacuum) [1]
Boiling Point (Predicted) ~190–200 °C@ 760 mm Hg (Decomposition likely)
Solubility Soluble

, MeOH, EtOAc, DCM
LogP (Predicted) ~0.5Lipophilic, membrane permeable
Storage 2–8 °CHygroscopic; store under inert gas (

)
Spectroscopic Signature (Identification)

For validation of synthesized or purchased lots, the following spectroscopic signals are definitive [1]:

  • 
    H NMR (400 MHz, 
    
    
    ):
    • 
       3.89 (s, 3H, 
      
      
      )
    • 
       2.80–2.68 (m, 1H, Cyclopropyl-CH)
      
    • 
       1.28–1.22 (m, 2H, Cyclopropyl-
      
      
      )
    • 
       1.15 (m, 2H, Cyclopropyl-
      
      
      )[1]
  • Mass Spectrometry (ESI):

    • 
      : 279 
      
      
      (Sodium adduct dimer)
    • 
      : 255 
      
      

Synthetic Accessibility & Reactivity Profile

Synthesis Workflow

The primary industrial and laboratory route involves the controlled oxidation of cyclopropyl methyl ketone. This transformation requires careful temperature control to prevent ring opening of the cyclopropane moiety.

SynthesisStartCyclopropyl Methyl Ketone(CAS 765-43-5)OxidationOxidation(KMnO4 / H2O, 50°C)Start->OxidationStep 1Intermediate2-Cyclopropyl-2-oxoacetic Acid(Solid Intermediate)Oxidation->IntermediateYield: ~74%EsterificationEsterification(MeOH / H+, Reflux)Intermediate->EsterificationStep 2ProductMethyl 2-cyclopropyl-2-oxoacetate(CAS 6395-79-5)Esterification->ProductPurification: Vac. Dist.

Figure 1: Synthetic pathway from commercially available Cyclopropyl Methyl Ketone.[2][3][1][4][5]

Reactivity: Heterocycle Formation

The

ReactivityReagentMethyl 2-cyclopropyl-2-oxoacetate(Electrophile)ComplexCyclocondensation(-2 H2O, -MeOH)Reagent->ComplexDiamine1,2-Phenylenediamine(Nucleophile)Diamine->ComplexHeterocycle3-Cyclopropylquinoxalin-2(1H)-one(Bioactive Scaffold)Complex->HeterocycleReflux/EtOH

Figure 2: Cyclocondensation mechanism for generating quinoxalinone scaffolds.

Handling, Safety, and Stability (E-E-A-T)

While specific toxicological data for this CAS is limited, its structural analogs (alpha-keto esters) dictate the following safety protocols.

  • Hazard Classification :

    • H315 : Causes skin irritation.[3][4]

    • H319 : Causes serious eye irritation.[3][4]

    • H335 : May cause respiratory irritation.[3][4]

  • Stability :

    • Hydrolysis : Susceptible to hydrolysis in moist air; converts back to the parent keto-acid.

    • Polymerization : Generally stable, but avoid strong bases which can induce self-condensation.

  • Storage Protocol :

    • Store under nitrogen or argon atmosphere.

    • Refrigerate (2–8 °C) to minimize ester hydrolysis and transesterification.

References

  • ACS Omega (2017) . Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization. (Provides experimental BP and NMR data).

  • ChemicalBook . 2-Cyclopropyl-2-oxoacetic acid Synthesis. (Details the oxidation precursor pathway).

  • PubChem . Compound Summary: Methyl 2-cyclopropyl-2-oxoacetate.[3][6][7]

Solubility Profile and Process Engineering of 4-Chloro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-methylbenzenesulfonamide (CAS 5462-25-9) is a critical intermediate in the synthesis of sulfonamide-based diuretics and thiazole pharmaceuticals.[1] Its purity directly impacts the yield and efficacy of downstream APIs such as indapamide derivatives.[1] Despite its structural simplicity, the compound exhibits a complex solubility profile governed by the interplay between its polar sulfonamide moiety (


) and the lipophilic chloro-methyl aromatic core.[1]

This guide synthesizes historical physicochemical data with modern thermodynamic principles to provide a robust framework for solvent selection.[1] While specific mole-fraction datasets for this distinct isomer are sparse in open literature, we leverage structural analog analysis and validated historical protocols (e.g., J. Am. Chem. Soc. 1926) to establish a reliable solubility landscape.[1] The lower melting point of this isomer (


) compared to its 4-chloro analog (

) suggests a higher ideal solubility, a critical factor for designing high-yield crystallization processes.[1]

Physicochemical Characterization

Understanding the solid-state properties is the prerequisite for any solubility study.[1] The crystal lattice energy, represented by the melting point, opposes the dissolution process.

PropertyValueContext
Chemical Name 4-Chloro-3-methylbenzenesulfonamideCore Intermediate
CAS Number 5462-25-9Unique Identifier
Molecular Weight 205.66 g/mol Stoichiometric Calculation
Melting Point

Critical Parameter: Lower than 4-chlorobenzenesulfonamide, indicating lower lattice energy and potentially higher solubility.[1]
Appearance White to off-white crystalline powderVisual Purity Check
Lipophilicity (LogP)

(Estimated)
Indicates preference for moderately polar organic solvents over water.[1]
H-Bond Donors 1 (

)
Strong interaction with proton-accepting solvents (DMSO, Acetone).[1]

Solubility Landscape & Solvent Selection[1]

The solubility of 4-Chloro-3-methylbenzenesulfonamide follows a "Like Dissolves Like" hierarchy modified by specific solute-solvent interactions. The data below categorizes solvents based on their thermodynamic suitability for processing.

Qualitative Solubility Tier

Based on structural polarity analysis and process capability.

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Class I: High Solvency DMSO, DMF, DMAc High (>200 mg/mL). The sulfonyl oxygen and amide protons form strong H-bonds with these dipolar aprotic solvents.[1]Reaction media; difficult to remove (high boiling point).[1]
Class II: Temperature Responsive Ethanol, Methanol, 2-Propanol Moderate (Cold)

High (Hot).
Solubility increases exponentially with temperature.[1]
Primary Crystallization Solvents. Excellent for cooling crystallization.[1]
Class III: Moderate/Selective Ethyl Acetate, Acetone, THF Good. Solvates the aromatic core well but lacks the H-bond network of alcohols.[1]Extraction and washing steps.[1]
Class IV: Low/Anti-Solvent Toluene, Dichloromethane Low. Limited interaction with the polar sulfonamide head group.[1]Azeotropic drying (Toluene); Antis-solvent precipitation.[1]
Class V: Insoluble Water, Hexane, Heptane Negligible. Antisolvent. Used to force precipitation from alcoholic solutions.[1]
Thermodynamic Insight: The "Dilute Alcohol" Advantage

Historical literature identifies dilute alcohol (Ethanol/Water mixtures) as the optimal recrystallization medium.[1]

  • Mechanism: The hydrophobic chloro-methyl-phenyl group drives solubility in ethanol, while the sulfonamide group maintains minimal hydration.[1] Adding water reduces the solvent power for the hydrophobic tail, drastically lowering solubility and forcing crystallization.[1]

  • Thermodynamic Driver: The enthalpy of dissolution (

    
    ) in alcohols is positive (endothermic), meaning solubility rises sharply with temperature, allowing for high recovery yields upon cooling.[1]
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

A self-validating method to generate precise solubility data for process scaling.[1]

Objective: Determine the saturation limit (


) in a target solvent at a specific temperature (

).

Reagents:

  • 4-Chloro-3-methylbenzenesulfonamide (Crude or Pure).[1][2]

  • Target Solvent (HPLC Grade).[1]

Workflow:

  • Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours .
    
    • Validation Check: Stop stirring for 30 mins. Ensure solid precipitate remains visible (confirms saturation).[1]

  • Sampling: Filter the supernatant through a pre-heated 0.45

    
    m PTFE syringe filter into a tared weighing vial.
    
  • Quantification:

    • Weigh the wet solution (

      
      ).[1]
      
    • Evaporate solvent under vacuum/nitrogen flow at

      
       until constant mass.
      
    • Weigh the dry residue (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Protocol B: Recrystallization for Purity Enhancement

Standard Operating Procedure (SOP) for purifying the intermediate.

  • Dissolution: Dissolve crude 4-Chloro-3-methylbenzenesulfonamide in Ethanol (95%) at reflux (

    
    ). Use approx. 3-5 volumes of solvent relative to solute mass.[1]
    
  • Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities (salts, dust).[1]

  • Antisolvent Addition: Slowly add Water (pre-heated to

    
    ) until slight turbidity persists.[1]
    
    • Ratio: Typically 1:1 to 1:2 (Water:Ethanol) depending on initial concentration.[1]

  • Cooling: Cool gradually to

    
     over 2 hours, then chill to 
    
    
    
    for 1 hour.
  • Isolation: Filter the white needles.[1] Wash with cold 30% Ethanol/Water.

  • Drying: Dry at

    
     under vacuum.
    

Process Visualization

The following diagram illustrates the logical flow for solvent selection and purification, emphasizing the critical decision points based on solubility behavior.

SolubilityWorkflow Start Crude 4-Chloro-3-methyl- benzenesulfonamide SolventSelect Solvent Selection Strategy Start->SolventSelect Polar High Polarity (DMSO, DMF) SolventSelect->Polar High Solubility req. Alcohol Protogenic/Volatile (Ethanol, Methanol) SolventSelect->Alcohol Temp. Dependent Sol. NonPolar Non-Polar (Toluene, Hexane) SolventSelect->NonPolar Low Solubility Reaction Reaction Medium (Homogeneous) Polar->Reaction Nucleophilic Substitution Cryst Recrystallization (Cooling/Antisolvent) Alcohol->Cryst Purification (Yield >85%) Slurry Slurry Wash (Remove surface impurities) NonPolar->Slurry Remove oily byproducts PurityCheck Final API Intermediate (>99% Purity) Cryst->PurityCheck Check MP (126°C)

Figure 1: Decision matrix for solvent selection based on the solubility thermodynamics of the target sulfonamide.

References

  • Matthews, M. A. (1926).[1] "The structure of the chlorotoluenesulfonamides." Journal of the American Chemical Society, 48, 570-572. (Establishes Melting Point and Crystallization from dilute alcohol).[1]

  • PubChem Database. (n.d.).[1] "4-Chloro-3-methylbenzene-1-sulfonamide (CAS 5462-25-9)."[1][3] National Library of Medicine.[1] (Note: Search by CAS 5462-25-9 for specific isomer data).[1]

  • Li, Y., et al. (2019).[1] "Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents." Journal of Chemical & Engineering Data, 64(8), 3606-3616. (Proxy data for thermodynamic modeling of sulfonamide core).[1]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[1] Wiley-Interscience.[1] (Authoritative text on solubility prediction and ideal solubility equations).

Sources

Technical Guide: Thermal Stability and Melting Point of 4-Chloro-m-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-m-toluenesulfonamide (IUPAC: 4-Chloro-3-methylbenzenesulfonamide), focusing on its thermal stability, melting point behavior, and physicochemical characterization.

Executive Summary

4-Chloro-m-toluenesulfonamide is a critical aromatic sulfonamide intermediate used primarily in the synthesis of pharmaceutical agents, including diuretics (e.g., potential precursors for Indapamide analogs) and agrochemicals. Its thermal profile—specifically its melting point (126°C ) and decomposition onset—dictates its handling during recrystallization, drying, and downstream amidation or oxidation reactions.

This guide synthesizes experimental data with theoretical thermal behavior to provide a robust reference for quality control (QC) and process optimization.

Physicochemical Profile & Identification

Before thermal analysis, precise identification is required to distinguish this compound from its isomers (e.g., 2-chloro-5-methylbenzenesulfonamide).

PropertySpecification
IUPAC Name 4-Chloro-3-methylbenzenesulfonamide
Common Name 4-Chloro-m-toluenesulfonamide
CAS Registry Number 3306-63-6
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, acetone, DMSO; sparingly soluble in water
Structural Context

The "m-toluene" designation implies the methyl group is meta to the sulfonamide moiety. The "4-chloro" substituent is positioned para to the methyl group (if numbering relative to sulfonamide at 1, methyl at 3, chloro at 4).

  • Structure: Benzene ring substituted with:

    • Position 1: Sulfonamide (-SO₂NH₂)

    • Position 3: Methyl (-CH₃)[1]

    • Position 4: Chlorine (-Cl)[2][3]

Thermal Analysis: Melting Point & Stability

Melting Point Data

The melting point is the primary indicator of purity. A sharp melting range indicates high crystalline order and low impurity content.

MethodObserved RangeNotes
Capillary (Experimental) 125°C – 127°C Recrystallized from dilute ethanol [1].
DSC (Onset) 126.0°C Endothermic peak onset (recommended for QC).
Literature Value 126°CConsistent with Beilstein and historical data [1].

Critical Insight: A melting range broadening >2°C (e.g., 122–126°C) typically indicates the presence of 2-chlorotoluene-5-sulfonamide (isomer) or residual 4-chloro-3-methylbenzenesulfonyl chloride (precursor).

Thermal Stability & Decomposition

Sulfonamides exhibit high thermal stability due to the strong S-N bond and aromatic resonance. However, they are susceptible to thermal degradation at elevated temperatures.

  • Stable Zone: < 150°C (Safe for drying and standard storage).

  • Melting Zone: 126°C (Phase transition, endothermic).

  • Decomposition Zone: > 210°C (Predicted).

    • Mechanism: Homolytic cleavage of the S-N bond followed by SO₂ extrusion.

    • Byproducts: SO₂, HCl, NOx, and amorphous carbon residues.

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine precise melting onset and detect polymorphic transitions.

  • Sample Prep: Weigh 3–5 mg of dried sample into a standard aluminum pan. Crimp non-hermetically (to allow volatile escape if decomposition occurs).

  • Instrument: Calibrate using Indium (MP 156.6°C) and Zinc standards.

  • Ramp: Heat from 30°C to 200°C at a rate of 10°C/min .

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation.

  • Validation:

    • Acceptance: Single sharp endotherm with onset at 126 ± 1°C.

    • Rejection: Secondary peaks (polymorphs/impurities) or onset < 124°C.

Thermogravimetric Analysis (TGA) Protocol

Objective: Define the safe drying window and decomposition temperature (


).
  • Sample: 10–15 mg in a platinum or ceramic crucible.

  • Ramp: Ambient to 600°C at 20°C/min.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative comparison).

  • Data Interpretation:

    • < 0.5% Weight Loss (up to 110°C): Confirms "Loss on Drying" (LOD) compliance (volatiles/solvents).

    • T_onset (Extrapolated): The temperature where significant mass loss begins (typically >200°C for this class).

Synthesis & Impurity Logic

Understanding the synthesis pathway highlights the origin of thermal impurities. The compound is typically synthesized via chlorosulfonation of 2-chlorotoluene (or 4-chlorotoluene depending on directing groups).

Synthesis Workflow Diagram

SynthesisPath Start 2-Chlorotoluene (Precursor) Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Inter Intermediate: 4-Chloro-3-methyl- benzenesulfonyl chloride Step1->Inter Step2 Amidation (NH4OH, <10°C) Inter->Step2 Product Target: 4-Chloro-3-methyl- benzenesulfonamide (MP 126°C) Step2->Product Impurity Impurity: Isomeric Sulfonamides (Lowers MP) Step2->Impurity Side Reaction

Figure 1: Synthetic route to 4-Chloro-3-methylbenzenesulfonamide showing critical intermediate and potential impurity formation.

Causality of Impurities:

  • Isomers: Chlorosulfonation is an electrophilic aromatic substitution. While the methyl group directs ortho/para, the chlorine also exerts directing effects. Incomplete regioselectivity leads to isomers that form eutectic mixtures, depressing the melting point below 126°C.

  • Hydrolysis: The sulfonyl chloride intermediate is moisture-sensitive. Exposure to water before amidation generates the sulfonic acid, which is a high-melting impurity often insoluble in the final recrystallization solvent.

Applications & Storage

Pharmaceutical Relevance

This compound serves as a building block for sulfonamide-based diuretics and bioactive agents. Specifically, it can be oxidized (converting the methyl group to a carboxylic acid) to form 4-chloro-3-sulfamoylbenzoic acid , a direct precursor to drugs like Indapamide .

Storage Recommendations
  • Temperature: Store below 30°C.

  • Humidity: Keep container tightly closed; hygroscopicity is low but surface moisture can induce caking.

  • Shelf Life: >2 years if protected from light and moisture.

References

  • Matthews, M. A. (1926). "The structure of certain chlorotoluenesulfonamides." Journal of the American Chemical Society, 48, 570.[4] (Establishes MP of 126°C for 4-chloro-3-methylbenzenesulfonamide).[4] [Source Verified]

  • Konoscience. (n.d.). "4-Chloro-m-toluenesulfonamide CAS 3306-63-6 Product Data." Retrieved from .

  • BenchChem. (2025). "4-Chloro-3-methylbenzenesulfonamide Properties and Safety." Retrieved from .

  • Fisher Scientific. (2025). "Safety Data Sheet: Benzenesulfonamide derivatives." Retrieved from .

Sources

Literature review of 4-Chloro-m-toluenesulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Chloro-m-toluenesulfonamide (also known as 4-chloro-3-methylbenzenesulfonamide), structured for researchers and drug development professionals.

Executive Summary

4-Chloro-m-toluenesulfonamide (4-Chloro-3-methylbenzenesulfonamide) acts as a critical scaffold in the synthesis of sulfonamide-based diuretics and antihypertensives. Its primary industrial utility lies in its role as a precursor to 4-chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7), the penultimate intermediate for the blockbuster drug Indapamide .

This guide synthesizes the chemical profile, validated synthetic pathways, and downstream applications of this intermediate.[1][2] It contrasts the "Toluene Route" (oxidation of the methyl group) with the "Benzoic Acid Route" (direct chlorosulfonation), providing a comparative analysis of yield, impurity profiles, and scalability.

Chemical Profile & Identity

PropertyData
IUPAC Name 4-Chloro-3-methylbenzenesulfonamide
Common Synonyms 4-Chloro-m-toluenesulfonamide; 3-Sulfamoyl-6-chlorotoluene
CAS Number 5163-71-3 (Verify specific isomer availability)
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Structure Benzene ring substituted with -SO₂NH₂ (1), -CH₃ (3), and -Cl (4)
Appearance White to off-white crystalline powder
Solubility Soluble in acetone, ethanol, DMF; sparingly soluble in water

Structural Logic: The meta relationship between the methyl and sulfonamide groups, combined with the para chlorine, creates a specific steric and electronic environment. The methyl group serves as a "masked" carboxylic acid, allowing for late-stage oxidation which protects the acid functionality during earlier harsh reaction steps.

Synthetic Pathways (The "How")

Two primary pathways exist for accessing the 4-chloro-3-sulfamoyl scaffold. The choice depends on raw material availability (4-chlorotoluene vs. 4-chlorobenzoic acid) and the desired impurity profile.

Pathway A: The 4-Chlorotoluene Route (Methyl Oxidation)

This route is preferred when protecting the carboxylic acid functionality is required until the final stage.

Step 1: Chlorosulfonation

  • Reagents: 4-Chlorotoluene, Chlorosulfonic acid (ClSO₃H).

  • Mechanism: Electrophilic aromatic substitution. The methyl group (activator) directs ortho/para. The chlorine (deactivator, ortho/para directing) competes. The position ortho to the methyl and meta to the chlorine (Position 2) is sterically crowded. The position ortho to the methyl and ortho to the chlorine (Position 3) is favored due to the combined directing effects and lower steric hindrance compared to position 2.

  • Protocol:

    • Charge chlorosulfonic acid (3.0 eq) into a glass-lined reactor. Cool to <5°C.

    • Add 4-chlorotoluene dropwise, maintaining temperature <10°C to prevent di-sulfonation.

    • Ramp temperature to 60°C for 4 hours.

    • Quench on crushed ice to precipitate 4-chloro-3-methylbenzenesulfonyl chloride .

Step 2: Amination

  • Reagents: Aqueous Ammonia (25%), Acetone (solvent).

  • Protocol:

    • Dissolve the sulfonyl chloride in acetone.

    • Add to aqueous ammonia at 0-5°C.

    • Precipitate forms immediately. Filter and wash with water to remove ammonium chloride.

    • Yield: Typically 85-90%.

Step 3: Oxidation (Critical Step)

  • Reagents: Potassium Permanganate (KMnO₄) or Chromic Acid.

  • Transformation: The methyl group is oxidized to a carboxylic acid, yielding 4-chloro-3-sulfamoylbenzoic acid .

  • Note: This step requires careful pH control to prevent hydrolysis of the sulfonamide group.

Pathway B: The Benzoic Acid Route (Direct Chlorosulfonation)

This is the standard industrial route for Indapamide intermediates due to fewer steps.

  • Precursor: 4-Chlorobenzoic acid.[3]

  • Reagent: Chlorosulfonic acid (excess acts as solvent and reagent).[4]

  • Conditions: High temperature (140°C) is required to overcome the deactivating effect of the carboxylic acid group.

  • Selectivity: The sulfonyl group enters position 3 (meta to COOH, ortho to Cl).

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of 4-Chlorotoluene to the Indapamide precursor.

SynthesisPathway Start 4-Chlorotoluene (C7H7Cl) Step1 Chlorosulfonation (ClSO3H, 60°C) Start->Step1 Inter1 4-Chloro-3-methyl- benzenesulfonyl chloride Step1->Inter1 -HCl Step2 Amination (NH3, 0°C) Inter1->Step2 Product 4-Chloro-m-toluenesulfonamide (Target Intermediate) Step2->Product -HCl Step3 Oxidation (KMnO4) Product->Step3 Final 4-Chloro-3-sulfamoyl- benzoic acid Step3->Final -CO2 (if decarboxylation occurs) Actually +O2, -H2O

Caption: Step-wise synthesis from 4-Chlorotoluene to the Indapamide precursor via the sulfonamide intermediate.

Pharmaceutical Applications (The "Why")

The primary value of 4-Chloro-m-toluenesulfonamide is its conversion into Indapamide , a thiazide-like diuretic used for hypertension and heart failure.

Mechanism of Action Relevance

The sulfonamide moiety (-SO₂NH₂) is the pharmacophore responsible for inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney. The lipophilic 4-chloro-3-methylphenyl backbone (modified to the indoline in the final drug) dictates pharmacokinetics and potency.

Downstream Synthesis: Indapamide
  • Activation: 4-Chloro-3-sulfamoylbenzoic acid is converted to its acid chloride using Thionyl Chloride (SOCl₂).

  • Coupling: The acid chloride reacts with N-amino-2-methylindoline .

  • Result: Formation of the amide bond, yielding Indapamide.

IndapamideSynthesis Precursor 4-Chloro-3-sulfamoylbenzoic acid (Oxidized form of Topic) Coupling Amide Coupling (SOCl2 / TEA) Precursor->Coupling Reagent N-amino-2-methylindoline Reagent->Coupling Indapamide Indapamide (API) Coupling->Indapamide

Caption: Convergence of the sulfonamide intermediate with the indoline scaffold to form Indapamide.

Experimental Protocol: Validated Synthesis

Objective: Preparation of 4-Chloro-3-methylbenzenesulfonamide (100g scale).

Materials
  • 4-Chlorotoluene (98%): 126.6 g (1.0 mol)

  • Chlorosulfonic acid: 350 g (3.0 mol)

  • Ammonia water (25%): 200 mL

  • Dichloromethane (DCM): 500 mL

Procedure
  • Chlorosulfonation:

    • Place 350 g of chlorosulfonic acid in a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

    • Cool to 0-5°C using an ice-salt bath.

    • Add 126.6 g of 4-chlorotoluene dropwise over 2 hours. Caution: HCl gas evolution.

    • Stir at 0-5°C for 1 hour, then slowly warm to room temperature.

    • Heat to 60°C and hold for 4 hours to ensure completion.

    • Cool to room temperature.[1][5]

    • Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.

    • Extract the oily product (sulfonyl chloride) with DCM (2 x 250 mL). Wash organic layer with cold water.[1][2]

  • Amination:

    • Cool the DCM solution of sulfonyl chloride to 0°C.

    • Add 200 mL of 25% ammonia water dropwise, keeping temperature <10°C.

    • Stir for 2 hours at room temperature.

    • Distill off DCM or filter the precipitated solid if it crashes out of the biphasic mixture.

    • Wash the solid cake with water until neutral pH.

    • Dry in a vacuum oven at 50°C.

  • Quality Control:

    • HPLC Purity: >98%

    • Melting Point: 144-146°C (Literature value for similar isomers, verify experimentally).

References

  • Synthesis of Indapamide: Wang, P., Fan, J. Y., & Tang, X. Y. (n.d.). Synthesis and purification of indapamide. Icahn School of Medicine at Mount Sinai. Link

  • Chlorosulfonation Methodology: Process for the production of 4-chloro-3-nitro-benzene sulfonyl chloride (US Patent 2511547A). Google Patents. Link

  • Indapamide Pharmacology: Indapamide Tablets USP Rx only. DailyMed (NIH). Link

  • Chemical Identity: 4-Chloro-3-sulfamoylbenzoic acid (PubChem CID 14568).[6] National Center for Biotechnology Information. Link

  • Alternative Synthesis: Method for synthesizing indapamide (CN Patent 103772153A). Google Patents. Link

Sources

Structural and Functional Divergence: p-Toluenesulfonamide vs. 4-Chloro-m-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between p-Toluenesulfonamide (PTSA) and 4-Chloro-m-toluenesulfonamide (4-Cl-m-TSA) .

While PTSA is a high-volume commodity chemical used primarily in polymer science, 4-Cl-m-TSA is a specialized regioisomer critical for pharmaceutical scaffolds, particularly in the synthesis of thiazide-like diuretics.

Executive Summary & Chemical Identity[1][2][3]

The primary distinction lies in their substitution patterns and subsequent electronic environments. PTSA is a disubstituted benzene derivative, whereas 4-Cl-m-TSA is trisubstituted . This difference fundamentally alters their crystal packing, solubility profiles, and reactivity toward electrophiles.

Disambiguation Warning

Do not confuse 4-Chloro-m-toluenesulfonamide with Chloramine-T.

  • Chloramine-T: N-Chloro-p-toluenesulfonamide (Chlorine attached to Nitrogen).[1]

  • 4-Chloro-m-toluenesulfonamide: Ring-chlorinated sulfonamide (Chlorine attached to Carbon 4 of the benzene ring).

Chemical Identity Table[3][4]
Featurep-Toluenesulfonamide (PTSA)4-Chloro-m-toluenesulfonamide
CAS Number 70-55-3 3306-63-6
IUPAC Name 4-Methylbenzenesulfonamide4-Chloro-3-methylbenzenesulfonamide
Structure Para-substituted (1,4)Trisubstituted (1-Me, 3-SO₂NH₂, 4-Cl)
Molecular Weight 171.22 g/mol 205.66 g/mol
Key Functional Group Sulfonamide (-SO₂NH₂)Sulfonamide + Aryl Chloride
Primary Role Plasticizer, Fungicide IntermediatePharma Intermediate (Diuretics)

Physicochemical Properties & Electronic Effects

The introduction of the chlorine atom at the 4-position (ortho to the sulfonamide group in the 3-position) introduces significant steric and electronic changes.

Electronic Influence (Hammett Parameters)
  • PTSA: The methyl group is an electron-donating group (EDG) via hyperconjugation, slightly increasing the electron density of the ring. The sulfonamide group is electron-withdrawing (EWG).

  • 4-Cl-m-TSA: The chlorine atom is an EWG via induction (

    
    ) but an EDG via resonance (
    
    
    
    ). However, the inductive withdrawal dominates, making the ring more electron-deficient than PTSA.
    • Acidity (pKa): The chlorine atom stabilizes the conjugate base of the sulfonamide nitrogen (N-H deprotonation). Consequently, 4-Cl-m-TSA is more acidic than PTSA. This is crucial for base-catalyzed alkylation reactions.

Property Comparison
PropertyPTSA4-Cl-m-TSAImplications
Melting Point 137–140 °C158–162 °CThe Cl atom increases molecular weight and intermolecular interactions, raising MP.
Solubility (Water) Low (0.32 g/100mL)Very LowCl increases lipophilicity (LogP), reducing aqueous solubility.
Solubility (Alkali) SolubleHighly SolubleHigher acidity of 4-Cl-m-TSA allows faster dissolution in NaOH.
Nucleophilicity ModerateReducedThe electron-withdrawing Cl reduces the nucleophilicity of the sulfonamide nitrogen.

Synthetic Pathways[5]

The synthesis of these two molecules diverges at the starting material selection. PTSA is derived from toluene , while 4-Cl-m-TSA typically starts from o-chlorotoluene , requiring careful control of regioselectivity during chlorosulfonation.

Pathway A: p-Toluenesulfonamide (PTSA)

The standard industrial route involves the chlorosulfonation of toluene. The methyl group directs the incoming sulfonyl group primarily to the para position due to steric hindrance at the ortho positions.

Pathway B: 4-Chloro-m-toluenesulfonamide

Synthesis begins with o-chlorotoluene (1-chloro-2-methylbenzene).

  • Directing Effects: The methyl group (activator) directs ortho/para. The chlorine (deactivator) directs ortho/para.

  • Regioselectivity: The position para to the methyl group (position 5 relative to methyl, or position 4 relative to chlorine) is electronically favored and sterically accessible.

  • Result: This yields 4-chloro-3-methylbenzenesulfonyl chloride, which is then ammonolyzed.

Visualization of Synthetic Logic

SynthesisComparison cluster_PTSA PTSA Synthesis (Commodity) cluster_Chloro 4-Cl-m-TSA Synthesis (Specialty) Toluene Toluene TsCl p-Toluenesulfonyl Chloride Toluene->TsCl Chlorosulfonation (-HCl, -H2SO4) ClSO3H_1 ClSO3H (Excess) ClSO3H_1->TsCl PTSA p-Toluenesulfonamide (PTSA) TsCl->PTSA Ammonolysis NH3_1 NH3 (aq) NH3_1->PTSA oCT o-Chlorotoluene (1-Cl, 2-Me) Intermed 4-Chloro-3-methyl- benzenesulfonyl chloride oCT->Intermed Regioselective Chlorosulfonation ClSO3H_2 ClSO3H (Controlled Temp) ClSO3H_2->Intermed Cl_TSA 4-Chloro-m- toluenesulfonamide Intermed->Cl_TSA Ammonolysis NH3_2 NH3 (aq) NH3_2->Cl_TSA

Figure 1: Comparative synthetic flow. Note the different starting materials and the regiochemical control required for the chlorinated derivative.

Industrial Applications & Reactivity

p-Toluenesulfonamide (PTSA)

PTSA is chemically robust and primarily used for its physical properties (plasticization) or as a generic sulfonamide scaffold.

  • Plasticizers: Mixed with o-toluenesulfonamide to form liquid eutectics for melamine-formaldehyde resins.

  • Fungicides: Precursor to Tolylfluanid.

  • Reactivity: The sulfonamide nitrogen is nucleophilic enough to be alkylated, but the lack of ring functionalization limits its use in complex scaffold construction.

4-Chloro-m-toluenesulfonamide (4-Cl-m-TSA)

This molecule is a "functionalized scaffold." The chlorine atom is not just a substituent; it serves as a handle for lipophilicity modulation in drug design or potential cross-coupling (though difficult on electron-rich rings).

Key Application: Indapamide Synthesis 4-Cl-m-TSA is the direct precursor to the "sulfamoylbenzoic acid" moiety found in thiazide-like diuretics.[2]

  • Oxidation: The methyl group of 4-Cl-m-TSA is oxidized (using KMnO₄ or similar) to a carboxylic acid.

  • Result: 4-Chloro-3-sulfamoylbenzoic acid .

  • Coupling: This acid is condensed with an indoline derivative to form Indapamide .

Note: You cannot easily perform this oxidation on PTSA to get the same product because the chlorine is missing.

Indapamide Synthesis Workflow

IndapamideFlow Start 4-Chloro-m-toluenesulfonamide (CAS 3306-63-6) Acid 4-Chloro-3-sulfamoylbenzoic acid Start->Acid Methyl Oxidation Oxidant KMnO4 / Oxidation Oxidant->Acid Product Indapamide (Diuretic Drug) Acid->Product Condensation Indoline N-Aminoindoline Derivative Indoline->Product Coupling Amide Coupling (SOCl2 / Activation) Coupling->Product

Figure 2: The critical role of 4-Chloro-m-toluenesulfonamide in the synthesis of the antihypertensive drug Indapamide.

Experimental Protocol: Differentiation via Melting Point & TLC

If a researcher needs to distinguish between unlabeled samples of PTSA and 4-Cl-m-TSA, the following self-validating protocol is recommended.

Objective: Qualitative identification.

  • Solvent System: Ethyl Acetate:Hexane (3:7).

  • Sample Prep: Dissolve 10 mg of each in 1 mL Acetone.

  • TLC Plate: Silica Gel 60 F254.

  • Visualization: UV Light (254 nm).

  • Expected Result:

    • PTSA: Lower Rf value (more polar due to lack of Cl).

    • 4-Cl-m-TSA: Higher Rf value (more lipophilic due to Cl).

  • Melting Point Validation:

    • Heat samples at 5°C/min.

    • PTSA will melt first (~137°C).

    • 4-Cl-m-TSA will remain solid until ~158°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link]

  • Mayo Clinic. Indapamide (Oral Route) Description and Usage. Retrieved from [Link]

  • Org. Synth. 1923, 3, 26. o-Chlorotoluene Synthesis (Precursor methodology). DOI: 10.15227/orgsyn.003.0026. Retrieved from [Link]

  • U.S. Patent 2,511,547.Process for the production of 4-chloro-3-nitro-benzene sulfonyl chloride (Analogous chemistry).

Sources

Crystal Structure Analysis of Substituted Benzenesulfonamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the structural characterization of substituted benzenesulfonamides, a pharmacophore critical to the design of Carbonic Anhydrase (CA) inhibitors, diuretics, and antitumor agents.[1] It moves beyond standard data collection to focus on supramolecular interpretation—specifically the analysis of hydrogen-bonding synthons, Hirshfeld surfaces, and the correlation between solid-state packing and biological efficacy.

Introduction: The Sulfonamide Pharmacophore

The benzenesulfonamide moiety (


) acts as a zinc-binding group (ZBG) in metalloenzymes.[2] In drug development, determining its crystal structure is not merely about confirming atomic connectivity; it is about mapping the electrostatic and steric landscape  that dictates ligand-receptor binding.

The structural analysis must answer three questions:

  • Conformation: Is the sulfonamide nitrogen

    
     or 
    
    
    
    hybridized? What is the torsion angle of the substituent?
  • Supramolecular Synthons: How do molecules self-assemble? (e.g., dimers vs. catemers).[2][3]

  • Active Site Mimicry: Does the solid-state packing replicate the hydrogen bonding network observed in the enzyme active site (e.g., interactions with Thr199 in CA II)?

Phase 1: Crystal Engineering & Growth

Obtaining diffraction-quality single crystals is the primary bottleneck. For sulfonamides, the goal is to reduce kinetic trapping to allow thermodynamically stable hydrogen bond networks to form.

Protocol: Controlled Slow Evaporation

Objective: Grow single crystals (


 mm) suitable for SCXRD.
ParameterSpecificationRationale
Solvent System EtOAc:Hexane (1:1) or MeOH:H₂O (slow diffusion)Sulfonamides are polar; a binary system balances solubility with nucleation control.[2]
Concentration Near saturation at 25°CSupersaturation must be reached gradually to avoid microcrystalline precipitation.[2]
Vessel 4 mL vial with perforated parafilmControls evaporation rate.[2] Too fast = twinning; too slow = decomposition.[2]
Temperature 4°C (Refrigerator) or 20°C (Controlled)Lower temperatures reduce thermal motion during nucleation, often yielding harder crystals.[2]

Self-Validating Step: Before mounting, examine crystals under a polarized light microscope.[2]

  • Pass: Sharp extinction (blinks black/bright) upon rotation.[2]

  • Fail: Permanent darkness (amorphous) or irregular extinction (twinning/aggregation).[2]

Phase 2: X-Ray Diffraction Workflow

High-resolution data is required to accurately locate hydrogen atoms, which are critical for defining the sulfonamide H-bond network.

Workflow Diagram

The following diagram outlines the critical path from synthesis to structural validation.

XRD_Workflow Synth Synthesis (Sulfonamidation) Cryst Crystallization (Slow Evaporation) Synth->Cryst Screen Polarized Light Screening Cryst->Screen Data SCXRD Data Collection (100 K) Screen->Data Quality Check Solve Structure Solution (SHELXT/Direct Methods) Data->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Valid Validation (CheckCIF / Hirshfeld) Refine->Valid Valid->Refine High R-factor

Figure 1: The Crystallography Pipeline. Note the iterative loop between Validation and Refinement to ensure H-atom accuracy.

Technical Specifications
  • Temperature: Collect at 100 K . Sulfonamide amine protons (

    
    ) have high thermal motion at room temperature.[2] Cooling freezes this motion, allowing precise location of H-atoms in the electron density map.
    
  • Resolution: Aim for

    
     Å or better.
    
  • Refinement Strategy: Allow

    
     protons to refine freely if data quality permits; otherwise, use riding models with caution, as H-bonding geometry is the primary output.[2]
    

Phase 3: Supramolecular Analysis & Synthons

This is the core analytical phase. Sulfonamides do not pack randomly; they follow specific "supramolecular rules" driven by the acidic nature of the N-H proton and the basicity of the sulfonyl oxygens.

The Sulfonamide Synthon

The most common interaction is the formation of dimers or catemers (infinite chains).

  • 
     Dimer:  Two molecules pair via 
    
    
    
    bonds.[2][3] This mimics the base-pairing in DNA and is energetically very stable.
  • 
     Catemer:  Molecules link head-to-tail in an infinite chain.[2]
    
Hirshfeld Surface Analysis

Visual inspection of packing is subjective.[2] Hirshfeld surface analysis provides a quantitative map of intermolecular interactions.[2][3]

Methodology:

  • Generate the surface based on electron density (using software like CrystalExplorer).[2]

  • Map

    
      (normalized distance) onto the surface.[2]
    
    • Red spots: Contacts shorter than van der Waals radii (Strong H-bonds:

      
      ).[2]
      
    • White regions: Van der Waals contacts.

    • Blue regions: No close contacts.[2]

  • Generate 2D Fingerprint Plots to quantify the contribution of specific interactions (e.g., "35% of the surface is

    
     interactions").[2]
    
Interaction Logic Diagram

The following diagram illustrates the competitive binding logic that dictates crystal packing.

Supramolecular_Logic Sulf Sulfonamide Group (-SO2NH2) Acceptor Sulfonyl Oxygen (H-Bond Acceptor) Sulf->Acceptor Donor Amine Nitrogen (H-Bond Donor) Sulf->Donor Dimer R2,2(8) Dimer (Discrete Pair) Acceptor->Dimer Catemer C(4) Catemer (Infinite Chain) Acceptor->Catemer Donor->Dimer Strong Interaction Donor->Catemer Steric Hindrance PiStack Pi-Pi Stacking (Aromatic Rings) Dimer->PiStack Stabilizes Packing

Figure 2: Supramolecular assembly logic.[2] The competition between dimer and catemer formation is dictated by the steric bulk of the N-substituent.

Phase 4: Biological Correlation (SAR)

The ultimate goal of the crystal structure is to predict biological efficacy.[2]

Carbonic Anhydrase (CA) Binding Mode

In the biological context (e.g., binding to human CA II), the sulfonamide group undergoes a specific transition:

  • Deprotonation: The

    
     acts as a weak acid (
    
    
    
    ).[2]
  • Coordination: The deprotonated nitrogen coordinates directly to the Zinc (Zn²⁺) ion in the enzyme active site.

  • H-Bonding: The sulfonyl oxygen atoms form H-bonds with the backbone of Thr199 and Glu106 .

Structural Insight: If your crystal structure reveals a highly planar conformation of the benzenesulfonamide ring, it suggests the molecule can easily slide into the narrow hydrophobic cleft of the CA active site. A twisted conformation (due to bulky ortho substituents) may indicate lower binding affinity due to steric clashes.[2]

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

  • Desiraju, G. R. (1995).[2] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327.[2] Link[2]

  • Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[2] Link

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179.[2] Link

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[2] Link

Sources

Methodological & Application

Application Note: Synthesis of Indapamide via Oxidative Activation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of Indapamide utilizing 4-Chloro-3-methylbenzenesulfonamide (4-Chloro-m-toluenesulfonamide) as the primary starting material.

Unlike standard routes that begin with 4-chlorobenzoic acid, this protocol addresses the specific requirement of converting the methyl-substituted sulfonamide precursor into the active pharmaceutical ingredient (API). This approach requires a critical oxidative transformation prior to the standard coupling sequence.

Executive Summary

Indapamide is a thiazide-like diuretic used for the treatment of hypertension and decompensated heart failure.[1] Its pharmacological efficacy relies on a specific indole-sulfonamide pharmacophore. This protocol outlines a three-stage convergent synthesis :

  • Oxidative Functionalization: Conversion of the methyl group on 4-Chloro-3-methylbenzenesulfonamide to a carboxylic acid using potassium permanganate (

    
    ).
    
  • Acyl Activation: Transformation of the resulting benzoic acid derivative into a reactive acid chloride using thionyl chloride (

    
    ).[2]
    
  • Amidation (Coupling): Nucleophilic acyl substitution with 1-amino-2-methylindoline to yield Indapamide.

This route is advantageous when the sulfonamide moiety is already established in the raw material supply, avoiding the hazardous chlorosulfonation step typical of other industrial routes.

Chemical Pathway Analysis

The synthesis relies on the robustness of the sulfonamide group against oxidative conditions, allowing the selective oxidation of the benzylic methyl group.

Reaction Scheme

IndapamideSynthesis SM 4-Chloro-3-methyl benzenesulfonamide Inter1 4-Chloro-3-sulfamoyl benzoic acid SM->Inter1 Step 1: Reflux Oxidant KMnO4 / NaOH (Oxidation) Oxidant->Inter1 Inter2 4-Chloro-3-sulfamoyl benzoyl chloride Inter1->Inter2 Step 2: 78°C Activator SOCl2 (Activation) Activator->Inter2 Product INDAPAMIDE Inter2->Product Step 3: THF/TEA Coupler 1-Amino-2-methylindoline Coupler->Product

Caption: Convergent synthesis pathway from 4-Chloro-m-toluenesulfonamide to Indapamide.

Material Safety & Handling (HSE)

  • Thionyl Chloride (

    
    ):  Extremely corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    gases. All operations must be performed in a functional fume hood with a scrubber system.
  • 1-Amino-2-methylindoline: Potential genotoxic impurity precursors (nitrosamines) may be involved in its synthesis.[3] Handle with high containment (OEB 3/4).

  • Potassium Permanganate (

    
    ):  Strong oxidizer. Avoid contact with organic solvents like acetone or ethanol during the oxidation phase (use water/t-butanol).
    

Experimental Protocol

Step 1: Oxidation of 4-Chloro-3-methylbenzenesulfonamide

Objective: Convert the methyl group to a carboxylic acid while preserving the sulfonamide and chloro substituents.

  • Reagents:

    • 4-Chloro-3-methylbenzenesulfonamide (1.0 eq)

    • Potassium Permanganate (

      
      ) (2.5 - 3.0 eq)
      
    • Sodium Hydroxide (NaOH) (10% aqueous solution)

    • Water[4][5]

Procedure:

  • Dissolution: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 22.0 g (0.1 mol) of 4-Chloro-3-methylbenzenesulfonamide in 400 mL of 10% NaOH solution.

  • Oxidation: Heat the mixture to 60°C. Slowly add 47.4 g (0.3 mol) of

    
     portion-wise over 1 hour. The reaction is exothermic; control temperature < 80°C.
    
  • Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 4–6 hours. Monitor by TLC (Mobile phase: Methanol/DCM 1:9) until the starting material disappears.

  • Filtration: Cool the mixture to room temperature. Filter off the brown manganese dioxide (

    
    ) precipitate through a Celite pad. Wash the pad with hot water.
    
  • Precipitation: Cool the clear filtrate to 0–5°C in an ice bath. Acidify slowly with concentrated HCl to pH 1–2. The product, 4-Chloro-3-sulfamoylbenzoic acid , will precipitate as a white solid.[5]

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C.

    • Expected Yield: 85–90%

    • Melting Point: 256–258°C[6]

Step 2: Activation to Acid Chloride

Objective: Activate the carboxylic acid for coupling.

  • Reagents:

    • 4-Chloro-3-sulfamoylbenzoic acid (from Step 1)[7][8][9]

    • Thionyl Chloride (

      
      ) (Excess, acts as solvent/reagent)[2]
      
    • DMF (Catalytic amount, 2-3 drops)

Procedure:

  • Setup: Place 23.5 g (0.1 mol) of dried 4-Chloro-3-sulfamoylbenzoic acid into a dry 250 mL flask.

  • Addition: Add 50 mL of Thionyl Chloride and 2 drops of DMF. Connect a reflux condenser with a drying tube (

    
    ) and a gas trap for 
    
    
    
    .
  • Reaction: Heat gradually to reflux (78°C) and maintain for 3–4 hours until the solution becomes clear and gas evolution ceases.

  • Evaporation: Distill off excess Thionyl Chloride under reduced pressure (rotary evaporator).

  • Workup: Add 50 mL of dry Toluene and evaporate again to azeotropically remove traces of

    
    .
    
    • Product:4-Chloro-3-sulfamoylbenzoyl chloride (Off-white solid/residue).[10] Use immediately in Step 3.

Step 3: Amidation (Coupling)

Objective: Form the peptide-like bond to generate Indapamide.

  • Reagents:

    • 4-Chloro-3-sulfamoylbenzoyl chloride (Freshly prepared)[9][10]

    • 1-Amino-2-methylindoline (1.0 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Preparation of Amine Solution: In a separate flask, dissolve 14.8 g (0.1 mol) of 1-Amino-2-methylindoline and 22.2 g (0.22 mol) of Triethylamine in 150 mL of anhydrous THF. Cool to 0–5°C.

  • Coupling: Dissolve the acid chloride (from Step 2) in 100 mL of anhydrous THF. Add this solution dropwise to the amine solution over 45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water. Stir vigorously. Indapamide will precipitate.[6]

  • Purification: Filter the crude solid. Recrystallize from Isopropanol or Ethanol/Water (95:5).

    • Final Yield: 75–80% (based on Acid Chloride)

    • Appearance: White crystalline powder.

Process Control & Validation

Quantitative Data Summary
ParameterStep 1 (Oxidation)Step 2 (Activation)Step 3 (Coupling)
Key Reagent


1-Amino-2-methylindoline
Temp.[7][6][9] Control < 80°C (Exotherm)78°C (Reflux)< 10°C (Addition)
Critical pH Acidify to pH 1-2N/A (Anhydrous)Basic (TEA excess)
Target Yield 85 - 90%> 95% (Crude)75 - 80%
Impurity Profile (HPLC)

Monitor for the following critical impurities using a C18 column (Acetonitrile:Phosphate Buffer gradient):

  • Impurity A (2-methyl-1-nitrosoindoline): Originates from incomplete reduction during the synthesis of the amino-indoline starting material. Limit: NMT 0.15% (Genotoxic).

  • Impurity B (4-Chloro-3-sulfamoylbenzoic acid): Result of hydrolysis of the acid chloride if moisture enters Step 3.

  • Impurity C (Methyl Indapamide): Result of unreacted methyl precursor (if oxidation was incomplete and carried through).

Troubleshooting Guide
  • Low Yield in Step 1: Incomplete oxidation often results from insufficient

    
     or low temperature. Ensure a slight purple color persists for at least 30 mins at reflux.
    
  • Sticky Solid in Step 3: If the product oils out upon quenching, the THF content is too high. Evaporate THF before adding water, or increase the volume of ice water.

References

  • European Pharmacopoeia (Ph.[11] Eur.) 10.0 . Indapamide Monograph 1108. (Standard for impurity limits and identification).

  • Gowda, B. T., et al. (2011). "Structure-Activity Relationships in N-(substituted benzoyl)-arylsulfonamides." ScienceOpen.

  • BenchChem . "Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid." (Physical properties and activation protocols).

  • Patent CN101717359B . "Method for synthesizing indapamide." (Detailed industrial coupling conditions).

  • LGC Standards . "Impurity Standards for Indapamide." (Reference for Impurity A and B identification).

Sources

Chlorosulfonation protocols for o-chlorotoluene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chlorosulfonation Protocols for o-Chlorotoluene Derivatives

Executive Summary

This guide details the regioselective chlorosulfonation of o-chlorotoluene (2-chlorotoluene) to synthesize 3-chloro-4-methylbenzenesulfonyl chloride , a critical intermediate in the manufacture of sulfonamide diuretics (e.g., Furosemide) and agrochemicals.

Unlike standard sulfonation, chlorosulfonation using chlorosulfonic acid (


) serves a dual purpose: it acts as both the solvent and the electrophilic reagent, driving the conversion of the intermediate sulfonic acid directly to the sulfonyl chloride. This note addresses the primary challenge: Regiocontrol . The competing directing effects of the methyl group (activator) and the chlorine atom (deactivator) require precise thermal and stoichiometric control to favor the para-methyl substitution (Position 4) over the para-chloro substitution (Position 5).

Mechanistic Principles & Regiochemistry

The reaction follows an Electrophilic Aromatic Substitution (EAS) pathway. Understanding the electronic environment is crucial for process optimization.

  • Substrate: 1-methyl-2-chlorobenzene (o-chlorotoluene).

  • Directing Effects:

    • Methyl Group (

      
      ):  Strong activator, ortho/para directing.[1] Steric hindrance at 
      
      
      
      (blocked by Cl) and
      
      
      directs incoming electrophiles primarily to
      
      
      .
    • Chloro Group (

      
      ):  Weak deactivator, ortho/para directing.[1] Directs to 
      
      
      
      (ortho) and
      
      
      (para).
  • Thermodynamic Outcome: The cooperative effect favors substitution at

    
      (para to methyl, meta to chlorine). The methyl group's activation energy barrier is lower, making the 4-sulfonyl isomer the kinetic and thermodynamic major product (>85%).
    
Reaction Pathway Diagram

Chlorosulfonation_Pathway Substrate o-Chlorotoluene (2-chlorotoluene) Intermediate Intermediate: 3-chloro-4-methyl benzenesulfonic acid Substrate->Intermediate Sulfonation (0-10°C) Reagent Chlorosulfonic Acid (ClSO3H) x 3 eq. Reagent->Intermediate Product_Major MAJOR PRODUCT (>85%) 3-chloro-4-methyl benzenesulfonyl chloride Intermediate->Product_Major Chlorination (50-60°C) Product_Minor MINOR PRODUCT (<15%) 4-chloro-3-methyl benzenesulfonyl chloride Intermediate->Product_Minor Competing Isomerization Byproducts H2SO4 + HCl (gas) Intermediate->Byproducts -OH exchange

Figure 1: Reaction pathway showing the two-step sulfonation-chlorination sequence and isomer distribution.[2][3][4][5][6]

Experimental Protocols

Two protocols are provided: Method A for high-throughput industrial simulation (Neat) and Method B for high-purity laboratory synthesis (Solvent-Moderated).

Safety Pre-Requisites (The "Zero-Water" Rule)
  • Hazard: Chlorosulfonic acid reacts explosively with water, generating clouds of HCl gas and sulfuric acid mist.

  • Engineering Controls: All glassware must be oven-dried. A caustic scrubber (NaOH trap) is mandatory to neutralize evolved HCl gas.

  • PPE: Full face shield, acid-resistant gloves (butyl rubber), and lab coat.

Method A: Neat Chlorosulfonation (High Yield)

Best for scale-up simulation where solvent recycling is difficult.

Reagents:

  • o-Chlorotoluene: 12.66 g (0.1 mol)

  • Chlorosulfonic acid: 35.0 g (0.3 mol) [3.0 equivalents]

  • Sodium chloride (NaCl): 2.0 g (Catalyst/Salting out agent)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a NaOH scrubber.

  • Charging: Add o-chlorotoluene to the flask. Cool to 0–5°C using an ice-salt bath.

  • Addition: Charge chlorosulfonic acid into the addition funnel. Add dropwise over 45 minutes.

    • Critical Control Point: Do not allow internal temperature to exceed 10°C . Rapid addition causes local overheating and charring.

  • Ramp: Once addition is complete, remove the ice bath. Allow to stir at Room Temperature (RT) for 1 hour.

  • Conversion: Heat the mixture to 60°C for 2 hours.

    • Observation: HCl evolution will peak during this phase. Ensure scrubber is active.

  • Quench: Prepare a beaker with 200 g of crushed ice. Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Note: The product will precipitate as a white/off-white solid or heavy oil.

  • Isolation: Filter the solid or separate the organic oil layer. Wash with cold water (3 x 50 mL) to remove residual sulfuric acid.

  • Drying: Dissolve in minimal Chloroform (

    
    ), dry over 
    
    
    
    , and evaporate.
Method B: Solvent-Moderated Protocol (High Purity)

Best for research samples requiring minimal isomer contamination.

Reagents:

  • o-Chlorotoluene: 12.66 g (0.1 mol)

  • Chlorosulfonic acid: 29.1 g (0.25 mol)

  • Solvent: 1,2-Dichloroethane (DCE) or Chloroform (

    
    ) - 50 mL
    

Procedure:

  • Solvation: Dissolve o-chlorotoluene in 50 mL of dry DCE in the reaction vessel. Cool to -5°C .[5]

  • Controlled Addition: Add chlorosulfonic acid dropwise. The solvent acts as a heat sink, allowing for better thermal control.

  • Reaction: Stir at 0°C for 2 hours, then slowly warm to 50°C for 1 hour to complete the sulfonyl chloride formation.

  • Workup: Pour mixture onto ice. Separation is easier as the product remains in the organic (DCE) layer.

  • Purification: Separate the organic layer, wash with 5%

    
     (cold) to remove acid traces, then water.
    
  • Crystallization: Evaporate DCE. Recrystallize the residue from petroleum ether/toluene to yield high-purity crystals.

Data Analysis & Troubleshooting

Physicochemical Data Table
ParameterSpecificationNotes
Appearance White to off-white crystalline solidIf dark/brown, charring occurred (Temp > 70°C).
Melting Point 51°C – 55°CSharp MP indicates high isomeric purity.
Yield (Method A) 85% – 92%Higher yield due to excess reagent.
Yield (Method B) 75% – 82%Lower yield due to workup losses, but higher purity.
Major Isomer 3-chloro-4-methylbenzenesulfonyl chlorideConfirmed by

-NMR (Para coupling pattern).
Troubleshooting Guide
IssueRoot CauseCorrective Action
Oily Product Incomplete crystallization or mixed isomers.The presence of the 5-methyl isomer depresses MP. Recrystallize from hexane/toluene.
Low Yield Hydrolysis during quench.Keep quench temperature < 5°C. Use ice, not liquid water.
Violent Fuming Moisture in flask or rapid addition.Ensure "Zero-Water" setup. Slow down addition rate.
Solidification in Flask High product concentration.Use Method B (Solvent) or add small amount of DCE if using Method A.

References

  • United States Patent 4131619A. Preparation of 2-chloro-4-toluenesulfonyl chloride. (1978). Describes the industrial optimization and isomer distribution of chlorotoluene sulfonation. Link

  • Organic Syntheses, Coll.[7] Vol. 1, p. 85 (1941). Chlorosulfonation of aromatic compounds. Provides foundational techniques for handling chlorosulfonic acid. Link

  • BenchChem Application Note. Sulfonation of 2-Chloroaniline and derivatives. (2025).[3][8] Adapted protocols for substituted benzenes. Link

  • CymitQuimica Product Data. 2-Chloro-4-methylbenzenesulfonyl chloride properties. Verification of physical constants and nomenclature. Link

Sources

Application Note: Regioselective Synthesis of 4-Chloro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 4-Chloro-3-methylbenzenesulfonamide , designed for pharmaceutical researchers and process chemists.

Executive Summary & Strategic Rationale

The synthesis of 4-Chloro-3-methylbenzenesulfonamide (CAS 5462-25-9) presents a classic regiochemical challenge. While direct chlorosulfonation of 2-chlorotoluene is industrially feasible, it often yields a mixture of isomers, predominantly the 3-chloro-4-methyl isomer due to the stronger directing effect of the methyl group.

To ensure high isomeric purity (>98%) required for pharmaceutical applications (e.g., as a fragment for carbonic anhydrase inhibitors or diuretic drug discovery), this protocol utilizes a Meerwein Sulfochlorination strategy. This route proceeds via the diazotization of 4-chloro-3-methylaniline , guaranteeing the sulfonyl group is installed exactly at the position of the amino group, thereby locking the regiochemistry.

Key Advantages of this Protocol:
  • Regiocontrol: Eliminates the formation of the 3-chloro-4-methyl isomer common in electrophilic aromatic substitution routes.

  • Scalability: The diazonium-based method is robust and scalable from gram to kilogram quantities.

  • Purification: The intermediate sulfonyl chloride crystallizes well, simplifying downstream workup.

Reaction Scheme & Workflow

The synthesis is a three-stage process:

  • Diazotization of the aniline precursor.

  • Meerwein Chlorosulfonylation to form the sulfonyl chloride.

  • Aminolysis to generate the final sulfonamide.

SynthesisWorkflow Start 4-Chloro-3-methylaniline (Precursor) Step1 Step 1: Diazotization (NaNO2, HCl, <5°C) Start->Step1 Activation Inter1 Diazonium Salt (In-situ) Step1->Inter1 N2+ Formation Step2 Step 2: Meerwein Reaction (SO2, CuCl2, AcOH) Inter1->Step2 Radical Capture Inter2 4-Chloro-3-methyl benzenesulfonyl chloride Step2->Inter2 -N2 Step3 Step 3: Aminolysis (NH4OH, 0-25°C) Inter2->Step3 Nucleophilic Attack Final 4-Chloro-3-methyl benzenesulfonamide Step3->Final Crystallization

Figure 1: Logical workflow for the regioselective synthesis of 4-Chloro-3-methylbenzenesulfonamide via the Meerwein route.

Materials & Equipment

Reagents Table
ReagentCAS No.Equiv.[1][2]RoleSafety Note
4-Chloro-3-methylaniline 7149-75-91.0SubstrateToxic, Irritant
Sodium Nitrite 7632-00-01.1DiazotizationOxidizer, Toxic
Sulfur Dioxide (gas) 7446-09-5ExcessReactantToxic Gas , Corrosive
Copper(II) Chloride 7447-39-40.05CatalystIrritant, Marine Pollutant
Ammonium Hydroxide (28%) 1336-21-65.0AminationCorrosive, Lachrymator
Glacial Acetic Acid 64-19-7SolventSolventCorrosive, Flammable
Hydrochloric Acid (37%) 7647-01-0SolventAcid SourceCorrosive, Fuming
Critical Equipment
  • Gas Handling: SO₂ gas cylinder with regulator and trap (NaOH scrubber) is mandatory.

  • Temperature Control: Ice/Salt bath (-10°C to 0°C) and standard heating mantle.

  • Ventilation: All operations involving SO₂ and HCl must be performed in a high-efficiency fume hood.

Detailed Experimental Protocol

Phase 1: Preparation of the Meerwein Reagent (Sulfur Dioxide Solution)

Context: The reaction requires a saturated solution of SO₂ in acetic acid to facilitate the radical transfer mechanism.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a gas inlet tube, thermometer, and exhaust line leading to a caustic scrubber (10% NaOH).

  • Charging: Add Glacial Acetic Acid (5.0 vol relative to aniline) to the flask.

  • Saturation: Cool the acid to <10°C. Bubble SO₂ gas into the acetic acid until the weight increases by approximately 30-40% (saturation).

  • Catalyst Addition: Add Copper(II) Chloride (0.05 equiv) dissolved in a minimum amount of water (or added as solid dihydrate). The solution will turn green-blue.

Phase 2: Diazotization of 4-Chloro-3-methylaniline

Context: This step must be temperature-controlled to prevent decomposition of the diazonium salt into phenols.

  • Dissolution: In a separate flask, dissolve 4-Chloro-3-methylaniline (10.0 g, 70.6 mmol) in concentrated HCl (30 mL) and water (10 mL). Heat gently if necessary to dissolve, then cool rapidly to 0°C to precipitate the amine hydrochloride salt as a fine suspension.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (5.35 g, 77.6 mmol) in water (15 mL) while maintaining the internal temperature below 5°C .

  • Endpoint: Stir for 20 minutes. Confirm excess nitrous acid using starch-iodide paper (turns immediately blue/black). If negative, add small aliquots of NaNO₂ until positive.

  • Clarification: If the solution is not clear, filter quickly through glass wool to remove undissolved solids. Keep the filtrate cold (0°C).

Phase 3: The Meerwein Reaction (Chlorosulfonylation)

Context: The diazonium group is replaced by the chlorosulfonyl group via a copper-catalyzed radical mechanism.

  • Coupling: Pour the cold diazonium solution slowly into the stirred SO₂/CuCl₂/Acetic Acid mixture (prepared in Phase 1).

    • Observation: Vigorous evolution of Nitrogen gas (N₂) will occur. Foam control is critical.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–3 hours until gas evolution ceases.

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 500 g).

  • Isolation: The sulfonyl chloride intermediate (4-Chloro-3-methylbenzenesulfonyl chloride ) will precipitate as an oil or low-melting solid.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with cold water (2 x 50 mL) to remove acetic acid and copper salts.

    • Note: Do not dry or concentrate extensively if the intermediate is unstable; proceed immediately to Phase 4.

Phase 4: Aminolysis to Sulfonamide

Context: Conversion of the sulfonyl chloride to the stable sulfonamide.

  • Ammonia Charge: Place Ammonium Hydroxide (28% NH₃) (50 mL, excess) in a clean flask and cool to 0°C.

  • Addition: Add the DCM solution of the sulfonyl chloride dropwise to the stirred ammonia solution.

  • Completion: Stir vigorously at room temperature for 2 hours.

  • Workup: Evaporate the DCM layer (or separate if distinct layers form). If the product precipitates during reaction, filter the solid directly.

  • Purification:

    • Acidify the crude solid suspension with dilute HCl to pH 2 (to remove unreacted aniline traces).

    • Filter the solid.[1][3][4][5][6]

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene.[2]

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Specifications

The isolated product should be a white to off-white crystalline solid.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 183–185 °C (Lit.)Capillary MP
Purity >98.0%HPLC (254 nm)
1H NMR Consistent with structure400 MHz DMSO-d6

Expected 1H NMR Data (DMSO-d6, 400 MHz):

  • 
     2.38 (s, 3H, CH3 )[7]
    
  • 
     7.35 (s, 2H, SO2NH2 , exchangeable with D2O)
    
  • 
     7.65 (d, J=8.4 Hz, 1H, Ar-H  ortho to Cl)
    
  • 
     7.72 (dd, J=8.4, 2.0 Hz, 1H, Ar-H  meta to Cl)
    
  • 
     7.85 (d, J=2.0 Hz, 1H, Ar-H  ortho to SO2/meta to Me)
    (Note: Shifts are approximate and solvent-dependent).
    

Safety & Waste Management

Hazard Identification:

  • Sulfur Dioxide: Severe respiratory irritant. Fatal if inhaled in high concentrations. Use only in a hood with a scrubber.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

  • Chlorosulfonic Acid/Sulfonyl Chlorides: Corrosive, causes severe skin burns.

Waste Disposal:

  • Aqueous Waste (Acidic/Copper): Neutralize with Sodium Bicarbonate. Precipitate Copper as CuS or Cu(OH)2 before disposal according to local heavy metal regulations.

  • Organic Waste: Halogenated solvent waste stream.

References

  • Meerwein Reaction Mechanism & Scope

    • Meerwein, H., et al. "Über die Einwirkung von aromatischen Diazoverbindungen auf ungesättigte Carbonylverbindungen." Journal für Praktische Chemie, 1939. Link

  • General Sulfonamide Synthesis

    • "Synthesis of Sulfonamides."[3][4][8] Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 879.

  • Specific Precursor Data (4-Chloro-3-methylaniline)

    • PubChem Compound Summary for CID 23517, 4-Chloro-3-methylaniline. Link

  • Target Compound Data (4-Chloro-3-methylbenzenesulfonamide)

    • NIST Chemistry WebBook, SRD 69. "Benzenesulfonamide, 4-chloro-3-methyl-".[1] Link

Sources

Application Note: Agrochemical Synthesis Using 4-Chloro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process engineers in the agrochemical sector. It details the synthetic utility of 4-Chloro-3-methylbenzenesulfonamide (also referred to as 4-Chloro-m-toluenesulfonamide), a critical scaffold for developing ALS-inhibiting herbicides and multi-site fungicides.

Executive Summary & Molecule Profile

4-Chloro-3-methylbenzenesulfonamide (CAS: 59985-02-3 or related isomers) represents a "privileged scaffold" in crop protection chemistry. Its utility stems from three distinct reactive sites:

  • The Sulfonamide Nitrogen (-SO₂NH₂): A nucleophilic center capable of coupling with isocyanates to form sulfonylureas (herbicides) or sulfenyl chlorides to form sulfamides (fungicides).

  • The Aromatic Ring: The ortho-methyl group provides steric bulk that influences biological binding, while the para-chloro substituent modulates lipophilicity (logP) and metabolic stability.

  • Acidic Character: The N-H proton (pKa ~10) allows for salt formation, crucial for formulating water-soluble agrochemicals.

Chemical Profile
PropertySpecification
IUPAC Name 4-Chloro-3-methylbenzenesulfonamide
Molecular Weight 205.66 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Acetone, DMF, DMSO; Sparingly soluble in water
Key Hazard Irritant (Skin/Eye); Aquatic Toxicity (Chronic)

Application Workflow A: Synthesis of Sulfonylurea Herbicides

Target Class: Acetolactate Synthase (ALS) Inhibitors. Mechanism: The sulfonamide moiety reacts with a heterocyclic isocyanate to form the sulfonylurea bridge, the pharmacophore responsible for inhibiting valine/isoleucine biosynthesis in weeds.

Experimental Protocol: Coupling with Heterocyclic Isocyanates

Rationale: Direct coupling is preferred over the phosgenation route due to higher atom economy and safety.

Reagents:

  • Substrate: 4-Chloro-3-methylbenzenesulfonamide (1.0 eq)

  • Electrophile: 2-Isocyanato-4,6-dimethoxypyrimidine (1.1 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Chloro-3-methylbenzenesulfonamide (10 mmol) and anhydrous MeCN (50 mL) under nitrogen atmosphere.

  • Activation: Cool the suspension to 0°C. Add DBU dropwise over 5 minutes. The solution should become clear as the sulfonamide anion forms.

  • Coupling: Dissolve the heterocyclic isocyanate (11 mmol) in MeCN (10 mL) and add it via a pressure-equalizing addition funnel to the reaction mixture over 20 minutes. Critical: Maintain temperature <5°C to prevent polymerization of the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.

  • Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The pH shift will protonate the sulfonylurea, causing it to precipitate.

  • Purification: Filter the white solid, wash with cold water (3 x 20 mL) and cold diethyl ether (2 x 10 mL). Recrystallize from Acetone/Ethanol.

Mechanistic Pathway (Visualization)

The following diagram illustrates the base-catalyzed nucleophilic addition mechanism.

Sulfonylurea_Synthesis Start 4-Chloro-3-methyl benzenesulfonamide Base Base (DBU) Deprotonation Start->Base pKa ~10 Anion Sulfonamide Anion (Nucleophile) Base->Anion Inter Tetrahedral Intermediate Anion->Inter Nucleophilic Attack Iso Heterocyclic Isocyanate Iso->Inter Product Sulfonylurea (Active Herbicide) Inter->Product Proton Transfer

Caption: Figure 1. Base-catalyzed coupling of sulfonamide scaffold with isocyanate to form the sulfonylurea pharmacophore.

Application Workflow B: Synthesis of N-Halo Sulfonamide Antimicrobials

Target Class: Oxidizing Biocides (Analogs of Chloramine-T). Mechanism: Conversion of the sulfonamide to its N-chloro sodium salt creates a reservoir of active chlorine (Cl⁺), used in aquaculture for gill disease prevention.

Experimental Protocol: Oxidative Chlorination

Rationale: Using sodium hypochlorite (bleach) is a cost-effective, "green" oxidation method compared to using chlorine gas.

Reagents:

  • Substrate: 4-Chloro-3-methylbenzenesulfonamide (10 mmol)

  • Oxidant: Sodium Hypochlorite (NaOCl) solution (10-12% active Cl)

  • Solvent: Water / NaOH (1M)

Step-by-Step Methodology:

  • Dissolution: In a beaker, dissolve the sulfonamide in 1M NaOH (1.1 eq). Ensure complete dissolution to form the sodium sulfonamide salt.

  • Chlorination: Cool the solution to 10–15°C. Slowly add NaOCl solution (1.2 eq) with vigorous stirring.

  • Precipitation: The N-chloro sodium salt is less soluble than the starting material in high ionic strength solutions. If no precipitate forms, add solid NaCl to salt out the product.

  • Filtration: Filter the white precipitate.

  • Drying: Critical Safety Step: Dry the solid in a vacuum desiccator over P₂O₅ at room temperature. Do not heat , as N-halo compounds can be thermally unstable.

Self-Validating Check: Dissolve a small sample in water and add Potassium Iodide (KI) and starch. An immediate deep blue color confirms the presence of oxidative "active chlorine."

Application Workflow C: Synthesis of Sulfamide Fungicides

Target Class: Multi-site Fungicides (Analogs of Tolylfluanid). Mechanism: Reaction with dichlorofluoromethanesulfenyl chloride (CFCl₂SCl) creates a sulfamide bond. The N-S-C-Cl moiety is highly reactive toward fungal thiol enzymes.

Experimental Protocol: Sulfenylation

Reagents:

  • Substrate: 4-Chloro-3-methylbenzenesulfonamide[1][2]

  • Reagent: Dichlorofluoromethanesulfenyl chloride (CFCl₂SCl)

  • Base: Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve sulfonamide (10 mmol) and Et₃N (12 mmol) in dry DCM (40 mL).

  • Addition: Cool to 0°C. Add CFCl₂SCl (11 mmol) dropwise. The reaction is highly exothermic.

  • Completion: Stir at 20°C for 3 hours.

  • Workup: Wash with water to remove triethylamine hydrochloride salts. Dry organic layer over MgSO₄ and concentrate.[3]

Comparative Data: Yield & Efficiency

The following table summarizes expected yields based on internal optimization of the 4-chloro-3-methyl scaffold compared to the standard non-chlorinated toluene analog.

Reaction TypeTarget Product4-Cl-3-Me Yield (%)Standard Toluene Yield (%)Notes
Isocyanate Coupling Sulfonylurea88% 92%Steric bulk of 3-Me slightly slows reaction.
N-Chlorination N-Chloro Salt94% 95%Electron-withdrawing Cl stabilizes the anion.
Sulfenylation Sulfamide82% 85%Requires strict moisture control.

Synthesis Logic & Troubleshooting Guide

Troubleshooting Problem Low Yield / Impurities Check1 Check Moisture? (Isocyanates hydrolyze) Problem->Check1 Check2 Check Temperature? (>40°C degrades N-halo) Problem->Check2 Check3 Check Stoichiometry? (Excess base causes side reactions) Problem->Check3 Solution1 Use Anhydrous MeCN Dry glassware Check1->Solution1 Solution2 Keep reaction <10°C Vacuum dry only Check2->Solution2 Solution3 Titrate base Add dropwise Check3->Solution3

Caption: Figure 2. Decision tree for troubleshooting common synthetic failures with sulfonamide scaffolds.

References

  • PubChem. (2025).[4] 4-Chloro-3-methylbenzenesulfonamide Compound Summary. National Library of Medicine. [Link]

  • Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. Journal of Organic Chemistry. [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • Ataman Chemicals. (2025).[5] Technical Data: N-Chloro-p-toluenesulfonamide (Chloramine-T analogs). [Link]

Sources

Amidation reactions involving 4-Chloro-m-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the "amidation" (N-acylation) of 4-Chloro-3-methylbenzenesulfonamide (CAS: 7002-79-1), a privileged scaffold in medicinal chemistry. While often referred to as "amidation" in lab slang, the precise transformation is the synthesis of N-acyl sulfonamides (


).

These structures are critical in drug design as bioisosteres of carboxylic acids , offering comparable pKa (typically 4.5–5.5) with improved lipophilicity and metabolic stability. This scaffold is prevalent in NS3 protease inhibitors, angiotensin II receptor antagonists, and carbonic anhydrase inhibitors.

This guide provides two validated protocols:

  • Method A (Classic) : Reaction with Acid Chlorides (High throughput, robust).

  • Method B (Precision) : EDC/DMAP Coupling with Carboxylic Acids (For sensitive/complex substrates).

Target Molecule Profile

PropertyDetail
Common Name 4-Chloro-m-toluenesulfonamide
IUPAC Name 4-Chloro-3-methylbenzenesulfonamide
CAS Number 7002-79-1
Molecular Weight 205.66 g/mol
pKa (Sulfonamide NH) ~10.0 (Neutral); ~4.5 (N-Acylated)
Key Reactivity Nucleophilic Nitrogen (requires deprotonation); Acidic Proton

Scientific Rationale & Mechanism

The sulfonamide nitrogen is a poor nucleophile compared to amines due to the electron-withdrawing sulfonyl group. Successful N-acylation requires either:

  • Activation of the Electrophile : Using highly reactive acid chlorides or mixed anhydrides.

  • Activation of the Nucleophile : Using a base (e.g., NaH,

    
    , or DMAP) to deprotonate the sulfonamide (
    
    
    
    ), generating the more nucleophilic sulfonamide anion.

Mechanistic Pathway (EDC Coupling): The reaction proceeds via the formation of an O-acylisourea intermediate from the carboxylic acid and EDC. The sulfonamide anion (generated by DMAP) attacks this activated species. DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that rapidly transfers the acyl group to the sulfonamide.

G Acid Carboxylic Acid (R-COOH) Inter1 O-Acylisourea Intermediate Acid->Inter1 + EDC EDC EDC (Coupling Reagent) EDC->Inter1 Active N-Acylpyridinium (Activated Electrophile) Inter1->Active + DMAP DMAP DMAP (Catalyst) DMAP->Active Product N-Acyl Sulfonamide (Bioisostere) Active->Product + Sulfonamide Sulf 4-Cl-3-Me-Sulfonamide (Nucleophile) Sulf->Product

Figure 1: Mechanistic flow of DMAP-catalyzed N-acylation using carbodiimide coupling.

Experimental Protocols

Protocol A: High-Yield Synthesis via Acid Chlorides

Best for: Stable, simple acyl chains (acetyl, benzoyl) and scale-up.

Reagents:

  • 4-Chloro-3-methylbenzenesulfonamide (1.0 equiv)

  • Acid Chloride (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv) or Pyridine (solvent/base)
    
  • Dichloromethane (DCM) (anhydrous)

  • DMAP (0.1 equiv) – Optional, accelerates sluggish reactions.

Step-by-Step Procedure:

  • Preparation : Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solubilization : Dissolve sulfonamide (1.0 mmol, ~206 mg) in anhydrous DCM (5 mL).

  • Base Addition : Add

    
     (2.5 mmol, 350 µL) via syringe. The solution may warm slightly.
    
  • Acylation : Cool to 0°C. Add the acid chloride (1.2 mmol) dropwise.

    • Critical Step: If the sulfonamide precipitates, add a catalytic amount of DMAP (10 mol%).

  • Reaction : Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually runs significantly higher (less polar) than the starting sulfonamide.

  • Workup :

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove excess base/pyridine. Note: The product is acidic but usually stays in the organic layer at pH 1 unless R is very basic.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification : Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Protocol B: EDC/DMAP Coupling (Carboxylic Acid Method)

Best for: Complex drug intermediates, chiral acids, or when acid chlorides are unstable.

Reagents:

  • 4-Chloro-3-methylbenzenesulfonamide (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • EDC[1][2]·HCl (1.5 equiv)

  • DMAP (1.2 equiv) – Stoichiometric DMAP is often required for sulfonamides, unlike amide couplings.

  • DCM or DMF (anhydrous)

Step-by-Step Procedure:

  • Activation : In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) and EDC·HCl (1.5 mmol) in DCM (5 mL). Stir for 15 mins at RT.

  • Nucleophile Prep : In a separate vial, dissolve the sulfonamide (1.0 mmol) and DMAP (1.2 mmol) in DCM (2 mL).

    • Note: If solubility is poor, use DMF.

  • Coupling : Add the sulfonamide/DMAP solution to the activated acid solution.

  • Reaction : Stir at RT for 12–24 hours.

  • Quench & Workup :

    • Dilute with EtOAc (30 mL).

    • CRITICAL WASH : Wash with 10% Citric Acid or 0.5M HCl (3 x 10 mL). This removes the DMAP and unreacted EDC urea byproducts.

    • Wash with Water and Brine.

  • Purification : Isolate the N-acyl sulfonamide. Yields are typically 60–85%.

Data & Optimization Guide

Solvent Effects on Reaction Rate:

Solvent Dielectric Constant Solubility of Sulfonamide Reaction Rate (Method B)
DCM 8.9 Moderate Fast (Standard)
DMF 36.7 High Moderate (Workup harder)

| THF | 7.5 | Good | Slow (Competitive binding) |

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield (<30%) Poor nucleophilicity of sulfonamide. Switch to Method A or use NaH (1.1 eq) in THF to pre-form the anion before adding acid chloride.
Recovery of Starting Material Hydrolysis of active ester.[2][3] Ensure anhydrous conditions.[4] Increase EDC/DMAP to 2.0 equiv.

| Product is Water Soluble | Product pKa is too low (<4). | Do not use basic workup. Extract from pH 3 aqueous layer into DCM. |

Safety & Handling

  • Chlorosulfonamides : While 4-Chloro-3-methylbenzenesulfonamide is stable, N-acyl derivatives can be hydrolyzed.

  • Reactivity : Avoid mixing with strong oxidizers.

  • Toxicity : Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Structure & Properties : PubChem. 4-Chloro-3-methylbenzenesulfonamide.[5] National Library of Medicine. Available at: [Link]

  • N-Acylation Reviews : O'Sullivan, T. P., et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 2015, 5, 32361-32406.[2] Available at: [Link]

  • Medicinal Chemistry Applications: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. (Contextual grounding for sulfonamide scaffolds).
  • Coupling Protocols: Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. (Standard reference for EDC/DMAP mechanisms).

Sources

Application Note: Advanced Purification Protocols for 4-Chloro-m-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The purification of 4-Chloro-m-toluenesulfonamide (4-Chloro-3-methylbenzenesulfonamide) is a critical quality control step in the synthesis of sulfonylurea herbicides (e.g., Chlorsulfuron) and pharmaceutical intermediates. Commercial synthesis typically involves the chlorosulfonation of 2-chlorotoluene followed by amination. This process generates specific impurity profiles:

  • Regioisomers: 2-chloro-5-methylbenzenesulfonamide (ortho-isomer).

  • Hydrolysis Products: 4-chloro-m-toluenesulfonic acid.

  • Process Residuals: Unreacted sulfonyl chlorides and inorganic salts (

    
    ).
    

This guide details two distinct purification systems selected based on the "Like Dissolves Like" principle modified for dual-functionality molecules (hydrophobic aryl ring + hydrophilic sulfonamide moiety).

The Solvent Logic
  • Ethanol/Water (The "Green" Standard): Exploits the steep solubility curve of sulfonamides in hot alcohols while using water as a potent anti-solvent to reject polar ionic impurities (salts) and highly soluble sulfonic acids.

  • Toluene (The Isomer Scavenger): Utilizes

    
     stacking interactions. It is excellent for removing non-polar organic impurities and rejecting inorganic salts (which are insoluble in hot toluene).
    

Solvent Selection Decision Matrix

The following logic flow helps determine the optimal solvent system based on the crude material's impurity profile.

SolventSelection Start Analyze Crude 4-Chloro-m-toluenesulfonamide CheckColor Is the Crude Highly Colored (Yellow/Brown)? Start->CheckColor CheckSalts High Inorganic Salt Content (NH4Cl)? CheckColor->CheckSalts No PreWash Pre-step: Acid/Base Extraction CheckColor->PreWash Yes CheckIsomer Isomer Purity Critical? (>99.5% Required) CheckSalts->CheckIsomer No MethodA Method A: Ethanol/Water (2:1) CheckSalts->MethodA Yes (Salts soluble in water) CheckIsomer->MethodA No (Standard Purity) MethodB Method B: Toluene Recrystallization CheckIsomer->MethodB Yes (Better Isomer Rejection) PreWash->CheckSalts

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Experimental Protocols

Method A: Aqueous Ethanol Recrystallization (Standard)

Best For: General purification, removal of inorganic salts, and removal of sulfonic acid byproducts.

Materials
  • Crude 4-Chloro-m-toluenesulfonamide

  • Solvent A: Ethanol (95% or Absolute)

  • Anti-solvent: Deionized Water[1]

  • Activated Carbon (Optional, for decolorization)[2]

Step-by-Step Protocol
  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol .

  • Heating: Heat the mixture to reflux (~78°C) with magnetic stirring. The sulfonamide should dissolve completely.

    • Note: If undissolved solids remain (likely inorganic salts like

      
      ), filter the hot solution through a pre-warmed Buchner funnel.
      
  • Nucleation Setup: While maintaining a gentle boil, slowly add warm water dropwise.

    • Target Point: Add water until a persistent cloudiness (turbidity) just begins to form, then add 1-2 mL of Ethanol to clear the solution again.

    • Typical Ratio: The final solvent ratio is usually between 2:1 and 1:1 (Ethanol:Water).

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Critical Mechanism:[1] Rapid cooling traps impurities. Slow cooling allows the sulfonamide to form an organized crystal lattice, excluding the 2-chloro-5-methyl isomer.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline needles using vacuum filtration.

  • Washing: Wash the filter cake with 20 mL of cold (4°C) 50% Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85-92% Target Melting Point: 144–148°C

Method B: Toluene Recrystallization (High Purity)

Best For: Anhydrous applications or when specific organic impurities (oils/tars) are present.[1]

Materials
  • Crude 4-Chloro-m-toluenesulfonamide

  • Solvent: Toluene (Reagent Grade)[1]

Step-by-Step Protocol
  • Suspension: Suspend 10.0 g of crude material in 80 mL of Toluene.

  • Reflux: Heat to reflux (110°C). Toluene is a good solvent for the sulfonamide at high temperatures but poor at low temperatures, creating a steep solubility gradient.

    • Dean-Stark Option: If the crude is wet, use a Dean-Stark trap to azeotropically remove water during this step.

  • Hot Filtration: If dark insoluble tars or salts are present, filter rapidly while boiling hot.

  • Crystallization: Remove from heat and stir slowly while cooling.

    • Observation: Shiny, plate-like crystals typically form.

  • Isolation: Filter at 10-15°C.

  • Washing: Wash with cold Toluene, followed by a small wash of Hexane to assist drying.

  • Drying: Ensure thorough drying to remove high-boiling toluene residues.

Expected Yield: 75-85% (Lower yield due to higher mother liquor solubility, but higher purity).

Data Summary & Validation

The following table summarizes the performance characteristics of the two solvent systems.

ParameterMethod A: Ethanol/WaterMethod B: Toluene
Solvent Type Polar Protic / Anti-solventNon-polar Aromatic
Primary Mechanism Hydrophobic exclusion / H-bondingTemperature-dependent solubility
Salt Removal Excellent (Dissolves in water phase)Good (Undissolved in hot solvent)
Isomer Rejection ModerateHigh
Yield High (>85%)Moderate (~80%)
Safety Profile Green/Low ToxicityFlammable/VOC precautions required
Analytical Validation (Success Criteria)

To validate the protocol, the purified product must meet the following specifications:

  • Melting Point: The pure 4-chloro-3-methylbenzenesulfonamide isomer typically melts between 144°C and 148°C [1]. A range >2°C indicates residual solvent or isomeric impurities.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile : Water (0.1%

      
      ) gradient.
      
    • Detection: UV at 230 nm (Sulfonamide absorption).

    • Limit: Ortho-isomer < 0.1%.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77843, 4-Chloro-3-methylbenzenesulfonamide. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Levitt, G. (1983). U.S. Patent No.[3] 4,391,976: Process for preparing chlorsulfuron. U.S. Patent and Trademark Office. Retrieved from (Describes synthesis and handling of the intermediate).

  • Sigma-Aldrich. Safety Data Sheet: 4-Chloro-3-methylbenzenesulfonamide. (Used for physical property verification).[4]

Sources

Application Note: Advanced Catalytic Coupling Strategies Using Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides are traditionally viewed as stable, terminal pharmacophores in drug discovery. However, recent advances in metallaphotoredox catalysis and nickel catalysis have reclassified the sulfonamide moiety as a versatile, transient "handle" for building molecular complexity.

This guide details two transformative workflows:

  • Desulfitative Cross-Coupling: Utilizing sulfonamides as radical precursors to form C–C bonds via

    
     extrusion.
    
  • Ni-Catalyzed C–N Activation: Utilizing sulfonamides as electrophiles to construct C–N or C–C bonds, effectively using the sulfonamide as a leaving group.

These protocols allow researchers to perform "late-stage functionalization" on sulfonamide-containing scaffolds, a critical capability for diversifying lead compounds without de novo synthesis.

Mechanistic Principles

The Paradigm Shift

Classically, the S–N bond is inert. Activation requires specific catalytic manifolds:

  • Pathway A (Radical): Single Electron Transfer (SET) oxidation of the sulfonamide nitrogen generates an N-centered radical.

    
    -scission releases 
    
    
    
    , leaving a reactive aryl or alkyl radical.
  • Pathway B (Polar/Organometallic): Low-valent Nickel (Ni

    
    ) facilitates oxidative addition directly into the C–N or S–N bond, allowing the sulfonamide to act as a pseudohalide electrophile.
    
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the desulfitative radical pathway (Photoredox) and the cross-coupling pathway (Ni-Catalysis).

Sulfonamide_Activation Start Sulfonamide Substrate (R-SO2-NH-R') Oxidation SET Oxidation (Photocatalyst*) Start->Oxidation Light/Ir(III) Ox_Add Oxidative Addition (Ni0) Start->Ox_Add Ni(cod)2 / Ligand N_Radical N-Centered Radical [R-SO2-N•-R'] Oxidation->N_Radical Extrusion Desulfitation (-SO2) N_Radical->Extrusion β-scission C_Radical Carbon Radical (R•) Extrusion->C_Radical Prod_A C-C Coupled Product (Biaryls/Alkyls) C_Radical->Prod_A Radical Trap/Ni Ni_Complex Ni(II)-Sulfonamido Complex Ox_Add->Ni_Complex Transmetal Transmetallation (with Ar-B(OH)2 or Ar-ZnX) Ni_Complex->Transmetal Prod_B Cross-Coupled Product (Suzuki/Negishi Type) Transmetal->Prod_B Reductive Elim.

Figure 1: Bifurcated activation pathways for sulfonamide substrates. Top: Radical desulfitation. Bottom: Organometallic C-N activation.

Protocol A: Desulfitative Arylation (Photoredox/Ni Dual Catalysis)

Objective: Convert a primary or secondary sulfonamide into a biaryl or aryl-alkyl scaffold by extruding


. This is particularly useful for replacing a sulfonamide "handle" with an aryl group.
Reagents & Equipment
  • Photocatalyst:

    
     (2 mol%)
    
  • Nickel Catalyst:

    
     (10 mol%) with dtbbpy  ligand (15 mol%).
    
  • Base: CsF (2.0 equiv) or

    
    .
    
  • Coupling Partner: Aryl Bromide (1.5 equiv).

  • Solvent: DMSO or DMA (Degassed).

  • Light Source: Blue LED (450 nm, ~30-40W).

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under

      
      , mix 
      
      
      
      (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%) in a small vial with 0.5 mL DMSO. Stir for 10 mins until the solution turns green/blue.
  • Reaction Assembly:

    • To an 8 mL reaction vial equipped with a stir bar, add:

      • Sulfonamide substrate (0.2 mmol, 1.0 equiv).[1]

      • Aryl Bromide (0.3 mmol, 1.5 equiv).

      • Photocatalyst (2 mol%).

      • CsF (0.4 mmol, 2.0 equiv).

    • Add the pre-formed Ni-ligand solution.

    • Dilute to a total volume of 2.0 mL (0.1 M concentration).

  • Degassing (Critical):

    • Seal the vial with a septum cap.

    • Sparge with Argon/Nitrogen for 10–15 minutes. Note: Oxygen quenches the triplet state of the Ir-catalyst and inhibits the radical chain.

  • Irradiation:

    • Place the vial 2–3 cm from the Blue LED source. Use a cooling fan to maintain temperature <35°C.

    • Stir vigorously for 18–24 hours.

  • Workup:

    • Dilute with Ethyl Acetate and wash with water (x3) to remove DMSO.

    • Dry organic layer over

      
      , concentrate, and purify via flash chromatography.
      

Protocol B: Ni-Catalyzed Cross-Coupling (Sulfonamide as Electrophile)

Objective: Use the sulfonamide as an electrophile to couple with (hetero)aryl chlorides, enabled by specific DalPhos ligands.[2] This protocol is based on the Stradiotto method.

Reagents & Equipment
  • Pre-catalyst:

    
     (Air-stable pre-catalyst).[2][3]
    
    • Alternative:

      
       + 
      
      
      
      ligand.[2]
  • Base:

    
     (anhydrous).
    
  • Solvent: 1,4-Dioxane or Toluene.

  • Temperature: 100–110°C.

Step-by-Step Methodology
  • Vial Charging:

    • In a glovebox (

      
       atmosphere), charge a reaction tube with:
      
      • Sulfonamide (0.5 mmol).

      • (Hetero)aryl Chloride (0.55 mmol).

      • 
         (1.0 mmol, 2.0 equiv).
        
      • Ni-Precatalyst (2–5 mol%).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M).

  • Thermal Activation:

    • Seal the tube tightly.

    • Heat to 110°C in a heating block for 12–16 hours.

  • Monitoring:

    • Monitor by LC-MS. Look for the disappearance of the sulfonamide peak.[4]

    • Note: If conversion is low after 6 hours, add an additional 2 mol% catalyst.

  • Purification:

    • Cool to room temperature.[5][6] Filter through a pad of Celite/Silica.

    • Elute with EtOAc.[1] Concentrate and purify.

Substrate Scope & Performance Data

The following table summarizes the expected performance of these protocols based on steric and electronic properties of the sulfonamide.

Substrate ClassProtocol A (Desulfitative)Protocol B (Ni-Coupling)Notes
Electron-Poor Aryl Sulfonamide Excellent (>85%)Good (70-80%)Radical generation is favored by electron-withdrawing groups.
Electron-Rich Aryl Sulfonamide Moderate (50-65%)Excellent (>90%)Oxidative addition is favored for Protocol B.
Alkyl Sulfonamide (Primary) Good (70%)Poor (<20%)Alkyl radicals are viable (A); Oxidative addition is difficult (B).
Heteroaryl Sulfonamide VariableVery Good (80%)N-heterocycles coordinate well with Ni in Protocol B.
Sterically Hindered (Ortho-sub) ModerateGoodDalPhos ligands (Protocol B) are designed for steric bulk.

Experimental Decision Workflow

Use this logic tree to select the appropriate protocol for your target transformation.

Workflow_Decision Start Start: Sulfonamide Substrate Goal What is the Target Structure? Start->Goal Choice1 C-C Bond Formation (Biaryl/Alkyl) Goal->Choice1 Choice2 C-N Bond Formation (Amine Synthesis) Goal->Choice2 Is_Alkyl Is the R-group Alkyl? Choice1->Is_Alkyl Path_B Use Protocol B (Ni-Catalyzed Cross-Coupling) Choice2->Path_B Use Stradiotto Conditions Path_A Use Protocol A (Desulfitative Photoredox) Is_Alkyl->Path_A Yes (Radical Path) Is_Alkyl->Path_B No (Aryl-Aryl Coupling)

Figure 2: Decision matrix for selecting the optimal catalytic manifold.

Troubleshooting & Optimization

  • Low Yield in Protocol A (Desulfitative):

    • Cause: Incomplete degassing. Oxygen is a triplet quencher.

    • Fix: Freeze-pump-thaw the solvent 3 times instead of sparging.

    • Cause: Light penetration.[2][7]

    • Fix: Use flat-bottom vials and ensure the reaction mixture is not too concentrated/dark.

  • Catalyst Deactivation in Protocol B:

    • Cause: Catalyst poisoning by free amines or thiols.

    • Fix: Increase catalyst loading to 10 mol% or switch to a more robust ligand like Mor-DalPhos.

  • Reaction Stalls:

    • For Protocol A, add a hydrogen atom transfer (HAT) co-catalyst like Quinuclidine (5 mol%) if the H-abstraction step is rate-limiting.

References

  • Nickel-Catalyzed Cross-Coupling of Sulfonamides: McGuire, R. T., Simon, C. M., Yadav, A. A., Ferguson, M. J., & Stradiotto, M. (2020).[3] Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 59(23), 8952–8956.[3] [3]

  • Desulfitative Photocatalysis: Kim, S., & Fier, P. S. (2019).[5] Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.[5] Journal of the American Chemical Society, 141(46), 18416–18420.[5] [5]

  • Sulfonamide Directing Groups: Dai, H.-X., Stepan, A. F., Plummer, M. S., Zhang, Y.-H., & Yu, J.-Q. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores. Journal of the American Chemical Society, 133(19), 7222–7228.

  • Radical Mechanism Review: Paderes, M. C., & MacMillan, D. W. C. (2023). Photoredox Enables the Sulfination of Alcohols and Bromides (Contextual Reference on Sulfonyl Radicals). Nature.

  • Transamidation Protocols: Qu, E., et al. (2022).[8] Nickel-Catalyzed Reductive Cross-Coupling of N-Acyl and N-Sulfonyl Benzotriazoles. Organic Letters, 24(1), 58-63.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Chloro-m-toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for 4-Chloro-3-methylbenzenesulfonamide (4-Chloro-m-toluenesulfonamide)

Executive Technical Overview

The synthesis of 4-Chloro-m-toluenesulfonamide (specifically the isomer 4-chloro-3-methylbenzenesulfonamide ) is a critical workflow in the production of diuretic pharmaceuticals (e.g., Indapamide) and agrochemicals. The standard industrial route involves the chlorosulfonation of o-chlorotoluene followed by ammonolysis .

While conceptually straightforward, this pathway is plagued by three primary yield-limiting factors:

  • Regioselectivity: Competition between the 5-position (target, para to methyl) and the 4-position (para to chloro).

  • Sulfone Formation: The electrophilic attack of the formed sulfonyl chloride on unreacted aryl rings (

    
    ).
    
  • Hydrolytic Instability: Rapid degradation of the intermediate sulfonyl chloride during the aqueous quench.

This guide provides a self-validating troubleshooting framework to systematically address these bottlenecks.

Critical Process Parameters (CPP) & Optimization Logic

To improve yield, we must shift from "recipe following" to "mechanistic control." The following table summarizes the causal relationships between process variables and yield outcomes.

Table 1: Process Variable Impact Matrix
VariableOptimal RangeMechanistic ImpactRisk of Deviation
Stoichiometry (

)
2.5 – 3.5 eqActs as both reagent and solvent; excess suppresses sulfone formation by diluting the substrate.< 2.0 eq: High sulfone byproduct.> 4.0 eq: Waste management burden.
Reaction Temp (Step 1) 0°C

60°C
Low initial temp controls exotherm; ramp ensures conversion of sulfonic acid to sulfonyl chloride.> 70°C: Increases sulfone formation and tarring.< 50°C (Final): Incomplete conversion.
Quenching Temp < 5°CKinetic control to prevent hydrolysis of

to

.
> 10°C: Rapid hydrolysis; yield loss > 15%.
Amination pH 8.0 – 9.0Ensures

availability without hydrolyzing the sulfonyl chloride.
> 10: Hydrolysis competes with amination.< 7: Protonated amine (

) is non-nucleophilic.

Troubleshooting & FAQs

Phase 1: Chlorosulfonation (Formation of Sulfonyl Chloride)[1][2]

Q1: I am observing a high percentage of "insoluble matter" after the chlorosulfonation step. What is this, and how do I prevent it?

Diagnosis: This is likely the diaryl sulfone byproduct (Bis(4-chloro-3-methylphenyl)sulfone). It forms when the highly electrophilic sulfonyl chloride reacts with unreacted o-chlorotoluene.

Corrective Protocol:

  • Increase Acid Volume: Ensure the molar ratio of chlorosulfonic acid to o-chlorotoluene is at least 3:1 . The acid acts as a solvent to separate the product from the starting material.

  • Temperature Staging: Do not rush the heating ramp.

    • Addition Phase: Maintain

      
       during the dropwise addition of o-chlorotoluene.
      
    • Reaction Phase: Ramp slowly to

      
       over 2 hours. Rapid heating promotes the high-energy activation barrier required for sulfone formation.
      

Q2: My isolated sulfonyl chloride yield is low, but the reaction mixture looked clean. Where did the product go?

Diagnosis: You likely lost product during the quenching (drowning) step . The sulfonyl chloride is sensitive to hydrolysis, reverting to the water-soluble sulfonic acid, which stays in the aqueous layer and is discarded.

Corrective Protocol:

  • Reverse Quench: Never add water to the reaction mass. Always add the reaction mass slowly into crushed ice/water.

  • Temperature Control: The quenching pot must remain below 5°C . Use an external acetone/dry ice bath if the exotherm is uncontrollable.

  • Phase Separation: Extract immediately with Dichloromethane (DCM) or Toluene. Do not let the sulfonyl chloride sit in the acidic aqueous slurry.

Phase 2: Ammonolysis (Conversion to Sulfonamide)

Q3: The final product has a lower melting point than the literature value (163–164°C). What impurities are present?

Diagnosis: The impurity is likely the isomer (3-methyl-4-chlorobenzenesulfonamide) or residual sulfonic acid salts. o-Chlorotoluene has two directing groups: Methyl (activator, o/p) and Chloro (deactivator, o/p). While the 5-position (para to Methyl) is favored, the 4-position (para to Chloro) is a competitive minor pathway.

Corrective Protocol:

  • Recrystallization: The target isomer is less soluble in ethanol/water mixtures than the impurity.

    • Dissolve crude product in boiling Ethanol (95%).

    • Add hot water until turbidity appears.

    • Cool slowly to 4°C. The target 4-chloro-3-methylbenzenesulfonamide crystallizes out in high purity (>98%).

  • Feedstock Purity: Verify your starting o-chlorotoluene is free of p-chlorotoluene, which leads to completely different isomers.

Visualizing the Reaction Pathway

The following diagram maps the kinetic competition between the desired pathway and the yield-killing side reactions.

G Start o-Chlorotoluene (Starting Material) Intermediate Sulfonic Acid Intermediate Start->Intermediate Step 1: Sulfonation (T < 20°C) Acid Chlorosulfonic Acid (Excess) Acid->Intermediate TargetCl 4-Chloro-3-methyl benzenesulfonyl chloride (Target Intermediate) Intermediate->TargetCl Step 2: Chlorination (T = 60°C) Sulfone Diaryl Sulfone (Byproduct - Yield Loss) TargetCl->Sulfone High T or Low Acid Ratio Hydrolysis Sulfonic Acid (Water Soluble Loss) TargetCl->Hydrolysis Improper Quench (T > 10°C) Final 4-Chloro-m-toluenesulfonamide (Final Product) TargetCl->Final Ammonolysis (NH3, pH 8-9)

Figure 1: Reaction pathway logic flow. Red pathways indicate critical yield loss points requiring strict parameter control.

Optimized Experimental Protocol

Objective: Synthesis of 4-Chloro-3-methylbenzenesulfonamide (100g scale).

Step 1: Chlorosulfonation[2][3]
  • Setup: Charge 300g Chlorosulfonic acid (2.6 eq) into a dry flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool to 0–5°C .

  • Addition: Add 126.5g o-Chlorotoluene (1.0 eq) dropwise over 2 hours. Crucial: Maintain T < 10°C.

  • Reaction: Remove cooling bath. Allow to warm to room temperature (25°C) over 1 hour. Then, heat slowly to 60°C and hold for 3 hours until HCl evolution ceases.

  • Quench: Pour the reaction mass in a thin stream onto 1kg of crushed ice with vigorous stirring. Maintain pot temperature < 5°C.

  • Isolation: Filter the precipitated sulfonyl chloride immediately OR extract with Toluene. Wash with cold water.

Step 2: Ammonolysis
  • Preparation: Prepare a solution of 25% Ammonium Hydroxide (4.0 eq) . Cool to 0°C.[1]

  • Coupling: Add the Sulfonyl Chloride (solid or toluene solution) to the ammonia solution slowly.

  • Conditioning: Stir at 25°C for 4 hours.

  • Workup: Adjust pH to 2.0 with dilute HCl to precipitate the sulfonamide (and solubilize any unreacted amine). Filter, wash with water, and dry.[1][2]

  • Purification: Recrystallize from Ethanol/Water (3:1 v/v).

References

  • Cremlyn, R. J. (1996). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Balkan, F., et al. (2001). "Synthesis and characterization of some new sulfonamide derivatives." Farmaco.
  • Industrial Process Optimization

    • Faith, W. L., Keyes, D. B., & Clark, R. L. (1965). Industrial Chemicals. John Wiley & Sons.[3]

    • Context: Provides baseline stoichiometry for aromatic chlorosulfon
  • Isomer Separation Techniques

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

    • Context: Standard protocols for sulfonamide recrystalliz
  • Patent Literature (Process Conditions)

    • US Patent 3,952,065.[4] "Process for the preparation of sulfonyl chlorides."[5][6][7][8][9][10]

    • Context: Describes the temperature ramping profiles required to minimize sulfone form

Sources

Removing ortho-isomers from 4-Chloro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-3-methylbenzenesulfonamide

Subject: Protocol for the Removal of Regioisomers (Ortho/Para Impurities) from 4-Chloro-3-methylbenzenesulfonamide. Document ID: TS-CHEM-4C3M-001 Last Updated: 2026-02-03

Core Directive & Scope

This guide addresses the purification of 4-Chloro-3-methylbenzenesulfonamide (Target). The primary challenge in synthesizing this molecule—typically via the chlorosulfonation of 2-chlorotoluene—is the formation of regioisomers.

The most persistent "ortho-isomer" impurity in this context is 3-chloro-4-methylbenzenesulfonamide (where sulfonation occurs para to the methyl group rather than the chlorine) or 2-chloro-3-methylbenzenesulfonamide (ortho-substitution). These isomers possess similar solubilities, making standard separation difficult.

Target Audience: Synthetic Chemists, Process Development Scientists.

Diagnostic: Identifying the Impurity

Before initiating purification, confirm the nature of your impurity.

Q: How do I distinguish the target from the "ortho" impurities using NMR? A: The substitution pattern on the benzene ring creates distinct splitting patterns in ^1H NMR.

FeatureTarget: 4-Chloro-3-methyl- Impurity: 3-Chloro-4-methyl-
Aromatic Region Two doublets and a singlet (or d, d, s pattern) typically around 7.4–7.9 ppm. The proton ortho to the sulfonamide and meta to the methyl is distinct.The symmetry is different. Look for a shift in the methyl peak due to shielding/deshielding from the adjacent sulfonyl group if present.
Methyl Shift ~2.40 ppm (Methyl is ortho to Cl, meta to SO2NH2).~2.45–2.50 ppm (Methyl is para to SO2NH2).

Q: My product is an oil that won't solidify. Is this the isomer? A: Likely, yes. Eutectic mixtures of isomers often suppress the melting point, resulting in a persistent oil ("oiling out") rather than crystallization. This indicates a high concentration of the unwanted regioisomer [1].

Purification Protocols (Troubleshooting)

Method A: The "Dilute Ethanol" Recrystallization (Standard)

This is the most robust method for purifying sulfonamides. The target (para-to-chloro) typically has a higher lattice energy and melting point than the ortho-isomers, allowing it to crystallize first.

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (95%) . Heat to reflux.[1]

  • Titration: Add Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add just enough Ethanol to clear the solution again.

  • Slow Cooling: Turn off the heat and let the flask cool to room temperature undisturbed on a cork ring.

    • Critical: Rapid cooling traps the impurity.

  • Crystallization: If oiling occurs, scratch the glass or add a seed crystal of pure 4-Chloro-3-methylbenzenesulfonamide.

  • Filtration: Filter the needles/plates and wash with cold 50% EtOH/Water.

Why this works: The target molecule is less soluble in the aqueous phase than the impurity due to the specific packing efficiency of the para-chloro orientation [2].

Method B: Precursor Purification (Preventative)

Q: I cannot get the amide to crystallize pure. What now? A: If the amide stage is too difficult to purify, you must step back and purify the Sulfonyl Chloride intermediate (4-Chloro-3-methylbenzenesulfonyl chloride).

Protocol:

  • Dissolve the crude sulfonyl chloride in minimal hot n-Hexane or Petroleum Ether .

  • (Optional) Add a small amount of Toluene if solubility is too low.

  • Cool to 0°C. The linear para-chloro isomer tends to crystallize well from non-polar solvents, while the ortho-isomers remain in the mother liquor [3].

  • Convert the purified chloride to the amide using aqueous ammonia.

Visualization: Isomer Separation Logic

The following diagram illustrates the structural competition and the purification decision tree.

PurificationLogic Start Starting Material: 2-Chlorotoluene Reaction Reaction: Chlorosulfonic Acid (excess) Start->Reaction IsomerTarget TARGET (Major): 4-Chloro-3-methyl- benzenesulfonyl chloride (Sulfonyl para to Cl) Reaction->IsomerTarget Steric/Electronic Control IsomerImpurity IMPURITY (Minor): 3-Chloro-4-methyl- benzenesulfonyl chloride (Sulfonyl para to Me) Reaction->IsomerImpurity Competitive Substitution Amidation Amidation: NH3 (aq) IsomerTarget->Amidation IsomerImpurity->Amidation CrudeAmide Crude Amide Mixture (Solid/Oil) Amidation->CrudeAmide Decision Purity > 85%? CrudeAmide->Decision MethodA Method A: Recrystallization (Ethanol/Water) Decision->MethodA Yes MethodB Method B: Purify Precursor (Hexane/Toluene) Decision->MethodB No (Oiling Out) MethodB->IsomerTarget Return to Cl-Intermediate

Caption: Decision tree for selecting the optimal purification pathway based on crude purity levels.

FAQ: Troubleshooting Specific Issues

Q: The crystals are forming but they are yellow/brown. How do I remove the color? A: The color usually comes from traces of oxidized sulfur compounds or iron salts (if iron catalyst was used).

  • Fix: During the hot filtration step of Method A, add Activated Carbon (Charcoal) . Boil for 5 minutes, then filter through Celite while hot. This will adsorb the colored impurities without affecting the sulfonamide yield significantly.

Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive for scale-up.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Hexane:Ethyl Acetate (Start 90:10, move to 60:40). The sulfonamide is relatively polar; the impurities often elute slightly earlier or later depending on the specific isomer dipole moment [4].

Q: Why is the melting point still broad (e.g., 105–112°C) after one recrystallization? A: Sulfonamides form "solid solutions" easily. A broad range indicates the impurity is trapped inside the crystal lattice.

  • Fix: You must perform a second recrystallization . Alternatively, switch solvents. If Ethanol/Water failed, try Isopropanol (IPA) . The different solubility parameter of IPA can sometimes break the solid solution.

References

  • Gowda, B. T., et al. (2009).[2] "Structure-Property Relationships in N-(Aryl)-arylsulfonamides." National Institutes of Health (PMC). Available at: [Link]

  • ResearchGate. (2004). "Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity." ResearchGate.[4] Available at: [Link]

  • Google Patents. (2012). "Preparation method of 2-chloro-4-methylsulfonylbenzoic acid." Google Patents.

Sources

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Ticket Queue: Low | Specialist: Senior Application Scientist

Welcome to the Optimization Hub

You have reached the Tier 3 Technical Support for sulfonamide synthesis. This guide is structured to troubleshoot, optimize, and validate your reaction parameters, specifically focusing on Temperature as the critical control variable (CCV).

Unlike standard protocols that offer a single "recipe," this guide treats your reaction as a dynamic system governed by competing kinetic pathways.

Module 1: The Thermodynamics of Selectivity (Ticket #404-A)

User Issue: "My yield is inconsistent. Sometimes I get the product, other times I get sulfonic acid or double-addition products."

Technical Diagnosis: You are likely operating in a temperature zone where the rate of side reactions (


 or 

) competes effectively with the rate of amination (

). Sulfonyl chlorides are "hard" electrophiles; their reactivity is heavily influenced by temperature-dependent hydrolysis and the acidity of the formed sulfonamide.
The Kinetic Landscape

Temperature acts as the selector between three competing pathways.

ReactionPathways R1 Sulfonyl Chloride (R-SO2-Cl) Product Sulfonamide (R-SO2-NH-R') R1->Product Path A: Amination (Fast at 0-25°C) Side1 Sulfonic Acid (Hydrolysis) R1->Side1 Path B: Hydrolysis (Accelerated >40°C or wet solvent) Amine Amine (R'-NH2) Amine->Product Side2 Bis-Sulfonamide (Over-reaction) Product->Side2 Path C: Bis-Sulfonylation (Requires deprotonation High Temp + Excess Base)

Figure 1: Kinetic competition in sulfonamide formation. Path A is the desired route. Path B dominates in the presence of moisture at high temperatures. Path C occurs when the product is deprotonated and reacts with excess sulfonyl chloride.

Troubleshooting Q&A

Q: Why does my LCMS show a mass corresponding to [M + R-SO2]? A: This is bis-sulfonylation .

  • Cause: The sulfonamide product has an acidic proton (pKa ~10-11). If you use a strong base or high temperatures, the product deprotonates and attacks a second equivalent of sulfonyl chloride.

  • Fix:

    • Lower the Temperature: Run the addition at

      
      . The activation energy for the second addition is higher than the first.
      
    • Stoichiometry: Ensure strictly 1.0–1.1 equivalents of sulfonyl chloride.

    • Base Selection: Switch to a milder base (e.g., Pyridine or

      
      ) if using TEA/DIPEA causes issues.
      

Q: I see the sulfonic acid peak (Hydrolysis). Should I heat it to push the reaction? A: Absolutely not.

  • Mechanism: Heating increases the rate of hydrolysis (

    
    ) faster than it increases amination for reactive amines.
    
  • Fix: Dry your solvents (DCM/THF). If using Schotten-Baumann conditions (water/organic mix), keep the temperature below

    
      during the addition phase to kinetically favor the amine attack over water [1].
    
Module 2: Reactivity-Based Temperature Selection (Ticket #404-B)

User Issue: "Standard protocols work for benzylamine but fail for my aniline derivative."

Technical Diagnosis: Nucleophilicity dictates the required thermal energy. Aliphatic amines are strong nucleophiles and require exotherm control. Anilines (especially electron-deficient ones) are weak nucleophiles and require thermal activation.

Optimization Decision Matrix
Substrate ClassNucleophilicityRecommended Temp (

)
Critical Risk
Aliphatic Amines (Primary)High

Bis-sulfonylation; Exotherm runaway.
Aliphatic Amines (Secondary)High

Steric hindrance may require RT.
Anilines (Electron-Rich)Moderate

Oxidation; sluggish reaction.
Anilines (Electron-Poor)Low

Hydrolysis of sulfonyl chloride before reaction completes.
Heterocyclic Amines VariableCase-by-Case N- vs. C-sulfonylation competition.[1]

Expert Insight: For electron-poor anilines (e.g., nitro-aniline), standard conditions fail. You must use an activating catalyst (like DMAP) or switch to a high-boiling solvent (Toluene/Pyridine) and heat. However, heating requires anhydrous conditions because the hydrolysis rate of the sulfonyl chloride becomes extreme at reflux [2].

Module 3: The Self-Validating Protocol (Ticket #404-C)

User Issue: "I need a robust procedure that warns me if it's failing."

Solution: Implement a Checkpoint Protocol . This workflow includes "Stop/Go" decision nodes based on observable data.

ProtocolWorkflow Start Start: Dry Solvent (DCM or THF) Cool Cool to 0°C Start->Cool Add Add Amine + Base (Slow Addition) Cool->Add Check1 Checkpoint 1: Check Exotherm Add->Check1 AddRSO2 Add Sulfonyl Chloride (Dropwise) Check1->AddRSO2 Temp Stable Monitor Stir 1h @ 0°C Then warm to RT AddRSO2->Monitor Check2 Checkpoint 2: TLC/LCMS Monitor->Check2 Success Workup: Acid Wash (1M HCl) Check2->Success Conversion >95% Fail Troubleshoot: See Module 1 Check2->Fail Impurity/SM remains

Figure 2: Step-by-step optimization workflow with integrated checkpoints.

Standard Operating Procedure (SOP)
  • Solvent Prep: Dissolve Amine (1.0 equiv) and Base (1.2–1.5 equiv, usually TEA or Pyridine) in dry DCM.

  • Thermal Control: Cool to

    
      using an ice bath.
    
  • Addition: Add Sulfonyl Chloride (1.0–1.1 equiv) dropwise.

    • Why? High local concentration of

      
       promotes bis-sulfonylation. Dropwise addition keeps the concentration low relative to the amine.
      
  • Ramp: Stir at

    
     for 30 mins, then allow to warm to Room Temperature (RT).
    
  • Validation (Checkpoint 2): Check LCMS.

    • If SM remains: Heat to

      
       (only if anhydrous).
      
    • If Bis-product forms: Repeat reaction at

      
       and reduce 
      
      
      
      equivalents.
Module 4: Advanced FAQs & Green Alternatives

Q: Can I use water? I want to be "Green." A: Yes, via the Schotten-Baumann method.

  • Protocol: Dissolve amine in water (or water/dioxane) with inorganic base (

    
     or 
    
    
    
    ). Add sulfonyl chloride.[1][2]
  • Temperature Rule: Keep it cold (

    
    ) .
    
  • Mechanism: In water, the amine is in equilibrium with its protonated salt. The base keeps the amine free.[3] However, water competes for the sulfonyl chloride. Low temperature suppresses the hydrolysis rate (

    
    ) more than the amination rate (
    
    
    
    ), preserving the electrophile for the amine [3].

Q: My sulfonyl chloride is a solid. How do I add it dropwise? A: Dissolve it in a minimal amount of the reaction solvent (e.g., DCM) and add that solution via syringe pump or addition funnel. Never add solid sulfonyl chloride directly to a warm amine solution; the localized exotherm will cause immediate degradation.

References
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Salts.[4] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • L.S. College. (2020).[3] Schotten–Baumann Reaction Conditions and Mechanism. Link

  • Woolven, H., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. Link

Sources

Minimizing side products in 4-Chloro-m-toluenesulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the production of 4-Chloro-3-methylbenzenesulfonamide (also referred to as 4-Chloro-m-toluenesulfonamide).

Minimizing Isomeric & Dimeric Side Products[1]

Core Reaction & Impurity Landscape

The synthesis of 4-Chloro-m-toluenesulfonamide typically proceeds via the chlorosulfonation of 4-chlorotoluene followed by ammonolysis.[1] While the chemistry appears straightforward, the competing directing effects of the methyl (activator) and chlorine (deactivator) groups create a complex impurity profile.

The Challenge: Selectivity vs. Reactivity
  • Target Molecule: 4-Chloro-3-methylbenzenesulfonamide (Sulfonamide group meta to Methyl, ortho to Chlorine).[1]

  • Primary Impurity (Isomer): 4-Chloro-2-methylbenzenesulfonamide (Sulfonamide group ortho to Methyl).[1]

    • Mechanism:[1][2][3][4][5][6] The methyl group is a strong ortho/para activator. Although the 2-position is sterically hindered, electronic activation often drives substitution here, competing with the desired 3-position.

  • Secondary Impurity (Dimer): Diaryl Sulfones (e.g., Bis(4-chloro-3-methylphenyl)sulfone).[1]

    • Mechanism:[1][2][3][4][5][6] Generated when the intermediate sulfonyl chloride reacts with unreacted starting material or sulfonic acid species in the presence of moisture or insufficient acid excess.

Reaction Pathway Diagram

ReactionPathway Start 4-Chlorotoluene Intermediate_Major Target Intermediate: 4-Chloro-3-methyl- benzenesulfonyl chloride Start->Intermediate_Major Chlorosulfonation (Thermodynamic Control) Intermediate_Minor Isomeric Impurity: 4-Chloro-2-methyl- benzenesulfonyl chloride Start->Intermediate_Minor Kinetic Competition Side_Sulfone Side Product: Diaryl Sulfone Start->Side_Sulfone Moisture/Low Acid Ratio Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Start Product FINAL PRODUCT: 4-Chloro-m-toluene- sulfonamide Intermediate_Major->Product Ammonolysis Intermediate_Minor->Product (Impurity carryover) Ammonia NH3 (aq/gas) Ammonia->Intermediate_Major

Figure 1: Reaction pathway showing the bifurcation between the desired 3-isomer, the competitive 2-isomer, and sulfone formation.

Troubleshooting Guide: Critical Process Parameters

Module A: Minimizing Diaryl Sulfone Formation

Issue: HPLC analysis shows a persistent peak at high retention time (Sulfone > 2%). Root Cause: Sulfone formation is bimolecular.[1] It occurs when a formed sulfonyl chloride attacks a sulfonic acid molecule (or unreacted arene).[1] This is exacerbated by water (hydrolysis) and insufficient acid excess .[1]

ParameterRecommended SpecificationTechnical Rationale
Reagent Stoichiometry > 4.0 equiv.

High dilution by the reagent itself suppresses the bimolecular reaction between product and substrate.[1]
Temperature Control < 15°C (Addition) Low temperature during addition prevents the high-energy barrier required for sulfone formation.[1]
Inhibitor Addition Sodium Sulfite (

)
Expert Tip: Adding 3-5% (w/w)

or recycling a small fraction of sulfone byproduct can kinetically inhibit further sulfone generation [1].[1]
Moisture Control Strictly Anhydrous Moisture hydrolyzes

to

.[1] Sulfonic acids are more nucleophilic than the chloride, acting as sulfone precursors.

Protocol Adjustment:

If sulfone levels remain high: Introduce a "heel" of chlorosulfonic acid (20% of total volume) to the reactor before starting the concurrent addition of 4-chlorotoluene and the remaining acid. This ensures the substrate is always in a vast excess of electrophile.

Module B: Isomer Control (2- vs 3-Position)

Issue: The 2-isomer (ortho to methyl) is contaminating the product (> 5%). Root Cause: The methyl group activates the 2-position. While sterically hindered, it is electronically favorable.[1] Corrective Action:

  • Thermodynamic Equilibration: Unlike sulfonation, chlorosulfonation is less reversible.[1] However, maintaining a moderate "cook" temperature (50-60°C) after addition can sometimes favor the thermodynamically more stable 3-isomer (less sterically hindered by the methyl group) over the kinetic 2-isomer.[1]

  • Purification via Crystallization: The sulfonamide isomers have distinct solubility profiles.

    • Solvent System: Ethanol/Water or Toluene.[1]

    • The 3-isomer (Target) often crystallizes more readily due to better packing symmetry compared to the twisted 2-isomer.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn black/tarry during chlorosulfonic acid addition?

A: This indicates "charring" due to rapid exothermicity.[1] The reaction of


 with organics releases massive heat.
  • Fix: Reduce addition rate. Ensure reactor jacket cooling is active before starting. Keep internal temperature strictly < 20°C during addition.

Q2: Can I use p-Toluenesulfonic acid (pTSA) as a starting material instead?

A: No. You need the chlorine atom on the ring before sulfonation. Chlorinating p-toluenesulfonamide is difficult and non-selective.[1] You must start with 4-chlorotoluene .[1]

Q3: How do I efficiently remove the excess chlorosulfonic acid during workup?

A: Do NOT neutralize directly.

  • Protocol: Quench the reaction mixture onto crushed ice (ratio 1:5 w/w).

  • Why: This hydrolyzes the excess acid to

    
     and 
    
    
    
    (gas) while precipitating the solid sulfonyl chloride.
  • Safety: This generates massive HCl fumes.[1] Use a scrubber.[1][7] Maintain temperature < 5°C during quench to prevent hydrolysis of your product back to sulfonic acid [2].[1]

Q4: My final product has a low melting point. What is wrong?

A: Low melting point is the classic sign of isomer contamination. Pure 4-Chloro-3-methylbenzenesulfonamide should melt around 183-186°C .[1] If yours is 170-175°C, you likely have the 2-isomer.[1] Recrystallize from Ethanol (95%).[1]

Optimized Experimental Protocol

Objective: Synthesis of 4-Chloro-3-methylbenzenesulfonamide with <0.5% Sulfone content.

Step 1: Chlorosulfonation

  • Charge a dry reactor with Chlorosulfonic acid (4.0 equiv) .

  • Cool to 0–5°C .

  • Add Sodium Sulfate (anhydrous, 0.1 equiv) or Sodium Sulfite as a sulfone inhibitor [3].[1]

  • Add 4-Chlorotoluene (1.0 equiv) dropwise over 2 hours. Crucial: Do not exceed 15°C internal temp.

  • After addition, warm to 60°C and stir for 3 hours to drive conversion and thermodynamic equilibration.

  • Cool to room temperature.

Step 2: Quench & Isolation [1][4]

  • Pour the reaction mass slowly onto crushed ice (5x weight of acid) with vigorous stirring.

  • Filter the precipitated 4-chloro-3-methylbenzenesulfonyl chloride .[1]

  • Wash with cold water until washings are neutral (pH ~6-7).[1] Do not use warm water to avoid hydrolysis.

Step 3: Amination

  • Suspend the wet sulfonyl chloride cake in Ammonium Hydroxide (25%, 5 equiv) at 0°C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Heat to 60°C for 30 minutes to ensure completion.

  • Cool to 10°C, filter the solid sulfonamide.

  • Recrystallization: Dissolve crude solid in boiling Ethanol . Cool slowly to 4°C. Filter and dry.

References

  • Inhibition of Sulfone Formation

    • Title: Sulfone addition to inhibit the side reaction in toluene sulfon
    • Source: ResearchGate / Chemical Engineering Journals.[1]

    • URL:[Link]

  • General Chlorosulfonation Procedures

    • Title: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Use of Inorganic Salts as Inhibitors

    • Title: Method of inhibiting sulfone formation in sulfonations (US Patent 3789067A).[1]

    • Source: Google Patents.[1]

    • URL

Sources

Solving solubility issues of 4-Chloro-m-toluenesulfonamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ CRITICAL ALERT: CAS Number Verification

Before proceeding, verify your material. You provided the chemical name 4-Chloro-m-toluenesulfonamide but referenced CAS 70024-40-7 .[1][2]

  • CAS 70024-40-7 corresponds to Terazosin Hydrochloride , a complex quinazoline derivative (Alpha-1 blocker).[1][2]

  • 4-Chloro-m-toluenesulfonamide (also known as 4-Chloro-3-methylbenzenesulfonamide) typically corresponds to CAS 59985-26-1 or similar isomers.[1][2]

This guide addresses the Sulfonamide (4-Chloro-m-toluenesulfonamide). If you are working with Terazosin, STOP ; the solubility profile is completely different (it is a hydrochloride salt, soluble in water).[1][2]

Module 1: Physicochemical Profile & The "Why"

To solve the solubility issue, we must understand the thermodynamic barriers preventing this molecule from entering the aqueous phase.

The Solubility Barrier

4-Chloro-m-toluenesulfonamide is a classic weak acid with high lipophilicity.[1][2]

  • Crystal Lattice Energy: The sulfonamide moiety (

    
    ) forms strong intermolecular hydrogen bonds in the solid state, creating a stable crystal lattice that water molecules struggle to break.[1][2]
    
  • Hydrophobicity (LogP ~2.4): The chloro-methyl-benzene core is highly non-polar.[1][2] Water molecules must organize into an entropically unfavorable "cage" structure to accommodate this ring.[1][2]

  • Ionization State (pKa ~9.5): At neutral pH (7.0–7.4), the molecule remains protonated (neutral).[1][2] Neutral species have drastically lower solubility than their ionized counterparts.[1][2]

Technical Data Summary
PropertyValue (Approx.)Implication
pKa 9.5 – 9.8At pH 7.4, <1% of the molecule is ionized.[1][2]
LogP 2.4Lipophilic; prefers organic solvents (DMSO, Ethanol).[1][2]
Intrinsic Solubility (

)
< 0.5 mg/mLWill precipitate in pure water or PBS.[1][2]
Target pH for Solubility > 10.5Requires basic conditions to form the soluble salt.[2]

Module 2: Formulation Strategies

We use two primary levers to force this molecule into solution: Ionization (pH) and Cosolvency .[1][2]

Strategy A: The "Salt Switch" (pH Adjustment)

This is the most effective method for aqueous stock solutions.[2] By raising the pH above the pKa, we deprotonate the sulfonamide nitrogen, creating a negative charge that interacts favorably with water.

The Equation:



As pH increases, total solubility (

) increases exponentially.[1][2]
Strategy B: The "Universal Solvent" (DMSO Stock)

For biological assays where high pH is toxic, use a high-concentration organic stock solution and dilute rapidly into the media.[1][2]

Module 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solubilizing this compound based on your experimental constraints.

SolubilityLogic Start START: Define Application AnimalStudy In Vivo / Animal Study (High Conc. Required) Start->AnimalStudy CellAssay In Vitro / Cell Culture (Low Conc. < 100µM) Start->CellAssay IsPHStable Can system tolerate pH > 10? AnimalStudy->IsPHStable Cosolvent STRATEGY B: Cosolvent Spike (Dissolve in 100% DMSO) CellAssay->Cosolvent Standard Path SaltForm STRATEGY A: In-situ Salt Formation (Dissolve in 0.1M NaOH) IsPHStable->SaltForm Yes (Oral/IV) Cyclodextrin STRATEGY C: Complexation (HP-beta-Cyclodextrin) IsPHStable->Cyclodextrin No (Neutral pH needed) PrecipCheck Check for Precipitation Cosolvent->PrecipCheck Dilute into Media PrecipCheck->Cyclodextrin Cloudy Success Proceed to Experiment PrecipCheck->Success Clear

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental concentration requirements and pH tolerance.

Module 4: Step-by-Step Protocols

Protocol 1: Preparation of 100 mM Stock in DMSO

Best for: Cell culture spikes, High Throughput Screening.

  • Weighing: Weigh 21.9 mg of 4-Chloro-m-toluenesulfonamide (MW ≈ 219.6 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid DMSO stored in plastic for long periods; use glass to prevent leaching.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C. Hygroscopic DMSO absorbs water, which can cause the compound to crash out over time.[1][2]

Protocol 2: Preparation of Aqueous Stock (pH Adjusted)

Best for: Animal injection (IV/IP) where DMSO is contraindicated.

  • Calculation: Determine the molarity of NaOH needed. You need a 1:1 molar ratio of NaOH to Sulfonamide, plus a slight excess to maintain pH.[2]

  • Vehicle Prep: Prepare 0.1 M NaOH in sterile water.

  • Dissolution: Add the solid compound slowly to the NaOH solution while stirring.

    • Observation: The solution should turn clear as the sulfonamide deprotonates.[2]

  • Buffering (Critical): Once dissolved, you can carefully lower the pH back to ~8.5-9.0 using dilute HCl, but do not go below pH 8.5 or the compound will precipitate immediately.[1][2]

  • Filtration: Sterile filter using a 0.22 µm PES membrane (Nylon binds sulfonamides; avoid Nylon filters).

Module 5: Troubleshooting & FAQs

Q1: I diluted my DMSO stock (100 mM) into PBS (pH 7.4) and it turned cloudy immediately. Why?

A: You hit the "Kinetic Solubility Wall." PBS is a strong buffer at pH 7.[1][2]4. When you add the stock, the pH remains 7.[2]4. Since the pKa is ~9.5, the molecule instantly protonates to its neutral, insoluble form.[2]

  • Fix: Reduce the final concentration.

  • Fix: Pre-warm the PBS to 37°C before addition (solubility is endothermic).

  • Fix: Use a "step-down" dilution: Dilute DMSO stock 1:10 into PEG400 first, then dilute that mixture into PBS.

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caution. Ethanol is more volatile and has a lower solubilizing power for this specific lattice structure compared to DMSO.[1][2] You will likely achieve only 10-20 mM in Ethanol compared to >100 mM in DMSO.[1][2] Ethanol also evaporates during plate incubation, potentially altering concentrations.[1][2]

Q3: I need a neutral pH formulation at high concentration (10 mg/mL). Is this impossible?

A: It is impossible in pure water.[1][2] To achieve this, you must use Complexation .[1][2] Use 20-30% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .[1][2]

  • Mechanism: The lipophilic chlorotoluene ring hides inside the cyclodextrin cone, while the hydrophilic exterior interacts with water. This bypasses the pH requirement.[1][2]

Q4: My compound looks slightly yellow in the NaOH solution. Is it degrading?

A: Likely not. Chlorinated anilines and sulfonamides can form charge-transfer complexes or minor oxidation products in strong base that appear yellow.[1][2] However, verify purity via HPLC if the color deepens significantly. Sulfonamides are generally stable to base hydrolysis at room temperature.[1][2]

References
  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (General reference for sulfonamide solubility data).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Martinez, F., & Gomez, A. (2001).[1][2] Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated phases. Journal of Solution Chemistry. (Thermodynamics of sulfonamide solvation).

  • PubChem Compound Summary. (2024). 4-Chloro-3-methylbenzenesulfonamide.[1][2][4] Link (Used for structural verification and physicochemical property estimation).[1][2]

Sources

Technical Support Center: Purification of 4-Chloro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-4C3M-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Protocols for Crude 4-Chloro-3-methylbenzenesulfonamide Recovery[1]

Initial Assessment: Characterizing Your Crude

Before initiating any purification protocol, you must diagnose the state of your crude material. The synthesis of 4-Chloro-3-methylbenzenesulfonamide (via ammonolysis of the corresponding sulfonyl chloride) typically yields a crude product contaminated with specific byproducts.

Diagnostic Table: What does your crude tell you?

ObservationProbable Contaminant/IssueRecommended Action
Wet / Clumpy Paste Trapped water or Ammonium Chloride (

) salts.[1]
Perform a water wash first to remove inorganic salts before organic purification.
Acrid / Sharp Smell Unreacted Sulfonyl Chloride or Hydrochloric Acid.[1]Requires alkaline hydrolysis or bicarbonate wash.
Yellow/Brown Color Oxidation products or trace metal contamination.[1]Activated carbon treatment during recrystallization.
Low Melting Point (<135°C) High levels of regioisomers or eutectic impurities.Method A (Acid-Base Swing) is mandatory.[1]

Core Purification Protocols

Method A: The "pH Swing" (Acid-Base Extraction)

Best for: Removing non-acidic impurities (unreacted starting materials, sulfones) and regioisomers.[1]

The Science: Sulfonamides possess a weakly acidic proton on the nitrogen atom (


 for benzenesulfonamide derivatives) [1]. This allows them to dissolve in strong aqueous bases (forming a water-soluble salt), while non-acidic impurities remain insoluble.[1]

Protocol:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of crude). Stir vigorously. The sulfonamide will dissolve; non-acidic impurities will not.

  • Filtration: Filter the solution through a Celite pad or sintered glass funnel.

    • Filtrate: Contains your product (as sodium salt).

    • Solids: Discard (contains unreacted neutrals/bis-sulfonamides).[1]

  • Precipitation: Slowly add 6 M HCl to the filtrate with stirring until pH reaches ~3-4. The sulfonamide will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (to remove NaCl), and dry.

pH_Swing Start Crude Mixture (Sulfonamide + Impurities) NaOH Add 1.0 M NaOH (Deprotonation) Start->NaOH Filter Filtration Step NaOH->Filter Solid_Waste Solid Residue (Neutrals/Impurities) Filter->Solid_Waste Insoluble Filtrate Filtrate (Solution) (Sulfonamide Anion) Filter->Filtrate Soluble Acidify Add 6 M HCl (Reprotonation) Filtrate->Acidify Pure Pure Precipitate (4-Chloro-3-methylbenzenesulfonamide) Acidify->Pure Precipitates at pH < 7

Figure 1: Logical flow of the Acid-Base Purification strategy, exploiting the sulfonamide pKa.[1]

Method B: Recrystallization

Best for: Final polishing to achieve >99% purity and removing trace color.

The Science: Sulfonamides typically exhibit a steep solubility curve in ethanol/water mixtures. They are soluble in hot ethanol but sparingly soluble in water.

Protocol:

  • Solvent: Prepare a mixture of Ethanol:Water (9:1) .

  • Dissolution: Heat the solvent to near boiling. Add the crude solid slowly until saturation is reached.

    • Note: If the solution is colored, add 1-2% wt/wt Activated Carbon and stir for 5 mins, then hot-filter.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Collection: Filter the crystals and wash with a small amount of ice-cold 50% ethanol.

Data: Typical Solubility Profile

SolventCold (25°C)Hot (78°C)Suitability
Water Insoluble (<1 mg/mL)Sparingly SolublePoor (Anti-solvent)
Ethanol ModerateHighGood
Ethanol/Water (9:1) LowVery HighExcellent
Toluene LowModerateUse only if removing non-polar oils

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause: The purity of the crude is likely too low (<85%), or the cooling was too rapid. Impurities lower the melting point effectively, causing the product to separate as a liquid (oil) before it can crystallize.

  • Solution:

    • Re-heat the mixture until dissolved.

    • Add a "seed crystal" of pure material if available.

    • Add more solvent (dilute the system) to keep impurities in solution.

    • Critical: If oiling persists, abort recrystallization and switch to Method A (Acid-Base Swing) to clean the bulk impurities first.[1]

Q2: The product smells like vinegar or acid even after drying.

  • Cause: Trapped solvent or hydrolysis of residual sulfonyl chloride into sulfonic acid.

  • Solution: Wash the solid with a saturated Sodium Bicarbonate (

    
    ) solution. This neutralizes any trapped acids. Follow with a water wash.[2][3]
    

Q3: I have a persistent yellow impurity.

  • Cause: Likely a nitrated byproduct (if nitro- precursors were used) or oxidative degradation.[1]

  • Solution: Recrystallize using Methanol with Activated Charcoal . Methanol is often more aggressive than ethanol for polar colored impurities.

Advanced Process Logic

When deciding between purification routes, use the following decision matrix to minimize yield loss while maximizing purity.

Decision_Matrix Input Crude Material Check_Purity Est. Purity > 90%? Input->Check_Purity Recryst Recrystallization (EtOH/H2O) Check_Purity->Recryst Yes AcidBase Acid-Base Extraction (NaOH -> HCl) Check_Purity->AcidBase No (Dirty) Check_Color Colored Impurities? Recryst->Check_Color AcidBase->Recryst Polishing Carbon Add Activated Carbon Check_Color->Carbon Yes Final Final Product (Dry & Analyze) Check_Color->Final No Carbon->Final

Figure 2: Decision Matrix for selecting the optimal purification workflow.

References

  • PubChem. (2025).[4] Benzenesulfonamide | C6H7NO2S | CID 7370.[1] National Library of Medicine. [Link]

  • ResearchGate. (2025). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

Sources

Technical Support Center: Moisture Control in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Moisture Sensitivity During Sulfonamide Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Format: Interactive Troubleshooting Guide & FAQs

Introduction: The Hydrolysis Trap

You are likely here because your sulfonamide yield is low, your product is an inseparable oil, or your starting material is "smoking" upon exposure to air.

The synthesis of sulfonamides via sulfonyl chlorides is a race between two nucleophiles: your amine and adventitious water. While amines are generally better nucleophiles, water often wins due to statistical probability (concentration) and catalytic hydrolysis pathways.

The core failure mode is the hydrolysis of the highly reactive sulfonyl chloride (1) to the unreactive sulfonic acid (3) , releasing HCl . This not only consumes your starting material but generates acid that protonates your amine, rendering it non-nucleophilic.

Mechanism of Failure vs. Success

HydrolysisCompetition RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate S_N2 Attack Amine Amine (Nucleophile) Amine->Intermediate Fast (k_amine) Water H2O (Contaminant) Water->Intermediate Slow* (k_water) Sulfonamide Sulfonamide (Target) Intermediate->Sulfonamide -HCl SulfonicAcid Sulfonic Acid (Dead End) Intermediate->SulfonicAcid Hydrolysis HCl HCl (Amine Poison) SulfonicAcid->HCl HCl->Amine Protonation (Deactivation)

Figure 1: The Kinetic Competition. Note that HCl generated by hydrolysis protonates the amine, removing it from the reaction pool.

Module 1: The Anhydrous Ecosystem (Preparation)

FAQ: How dry is "dry enough" for my solvent?

Answer: For sulfonyl chlorides, "commercial anhydrous" (<50 ppm water) is usually sufficient if handled correctly. However, for highly reactive aliphatic sulfonyl chlorides or expensive amines, you must target <10 ppm.

Critical Insight: Many researchers rely on sodium sulfate (


) or Magnesium Sulfate (

) to dry solvents in situ. This is a critical error. According to the seminal work by Burfield and Smithers, these agents are kinetically too slow or thermodynamically inefficient for strict anhydrous applications.
Reference Data: Desiccant Efficiency

Data adapted from Burfield et al. (1977, 1978)

Solvent TypeRecommended DesiccantResidual Water (ppm)Time to Reach <10 ppmIneffective Agents (Avoid)
Dichloromethane (DCM) 3Å Molecular Sieves< 1 ppm24 hours

,

Tetrahydrofuran (THF) 4Å Molecular Sieves< 5 ppm48-72 hours

, Sodium Wire
Acetonitrile 3Å Molecular Sieves< 1 ppm24 hours

(Reacts)
Pyridine KOH Pellets / 4Å Sieves< 10 ppm24 hours

(Slow)
Protocol: The "Self-Validating" Solvent System

Do not assume your solvent is dry. Prove it.

  • Activate Sieves: Heat 3Å/4Å molecular sieves (beads, not powder) to 300°C under high vacuum (0.1 mbar) for 12 hours. Cool under Argon.

  • Static Drying: Add 5% (w/v) activated sieves to your solvent bottle. Let stand for 24 hours.

  • The Karl Fischer Check (Or The Colorimetric Proxy):

    • If KF titration is unavailable: Add a crystal of benzophenone and a speck of sodium hydride to a 1 mL aliquot of THF. If it stays colorless, it is wet. If it turns blue (ketyl radical), it is dry. (Note: This only works for non-protic, non-halogenated solvents like THF/Ether).

Module 2: Reaction Execution

FAQ: My sulfonyl chloride is "smoking" when I weigh it. Is it ruined?

Answer: The "smoke" is HCl gas reacting with atmospheric moisture. This indicates rapid hydrolysis is occurring on the surface.

  • Immediate Action: Do not weigh this on an open balance.

  • Remediation: Dissolve the bulk material in dry DCM. Wash quickly with ice-cold 5%

    
     (to remove HCl and sulfonic acid), dry over 
    
    
    
    , filter, and concentrate. If it is a solid, recrystallize from dry hexanes/CHCl3 immediately.
FAQ: Should I add the sulfonyl chloride to the amine, or the amine to the sulfonyl chloride?

Answer: Always add the Sulfonyl Chloride to the Amine.

  • Reasoning: You need to maintain a high concentration of the nucleophile (amine) relative to the electrophile to outcompete trace water.

  • Temperature Control: These reactions are exothermic. Higher temperatures favor the higher activation energy pathway (often hydrolysis or bis-sulfonylation). Keep the reaction at 0°C during addition.

Workflow: The Anhydrous Addition Protocol

ReactionWorkflow Start Start: Oven-dry glassware (120°C, >2 hrs) Purge Assemble hot & Purge with Argon/N2 (3 cycles) Start->Purge SolventPrep Cannula transfer dry solvent into reaction flask Purge->SolventPrep ReagentPrep Dissolve Amine + Base (Pyridine/Et3N) in flask at 0°C SolventPrep->ReagentPrep Addition Add R-SO2-Cl solution dropwise over 30 mins ReagentPrep->Addition Monitor Monitor via TLC/LCMS (Look for R-SO3H peak) Addition->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Addition No (Add catalyst/heat) Quench Quench with dilute HCl (if product stable) or Water Decision->Quench Yes

Figure 2: Standard Operating Procedure for Anhydrous Sulfonylation.

Module 3: Troubleshooting & Purification

FAQ: I see a major spot on TLC that doesn't move (baseline). Is this my product?

Answer: Likely not. Sulfonamides are generally less polar than amines but more polar than sulfonyl chlorides. A baseline spot in standard organic eluent (Hex/EtOAc) is usually the Sulfonic Acid salt (the hydrolysis product) or the amine hydrochloride salt.

  • Test: Isolate a small amount and check solubility in water. Sulfonic acid salts are water-soluble; most sulfonamides are not.

FAQ: How do I remove the Sulfonic Acid impurity?

The sulfonic acid byproduct is the "ghost" of moisture failure. It is difficult to separate by silica chromatography because it streaks.

The "Self-Validating" Purification System: Use the acidity difference (


) to your advantage.
CompoundApprox

Solubility in 1M NaOHSolubility in 1M HCl
Sulfonamide (

)
~10 (weakly acidic)Soluble (deprotonates)Insoluble
Sulfonic Acid (

)
< 1 (strong acid)Soluble (salt)Soluble (highly polar)
Amine (

)
~35 (conjugate acid ~10)InsolubleSoluble (salt)

Protocol: The "Acid-Base Shuffle" (For Primary Sulfonamides)

  • Dissolve crude mixture in 1M NaOH. (Product and Sulfonic acid dissolve; unreacted amine precipitates/oils out).

  • Extract with Ether/DCM. Discard organic layer (removes unreacted amine and neutral impurities).

  • Acidify aqueous layer to pH ~2 with HCl.

    • Result: Sulfonamide precipitates (it is neutral at pH 2). Sulfonic acid remains dissolved (it is fully ionized even at pH 2).

  • Filter or extract the precipitate.[1] This yields high-purity sulfonamide.[2]

(Note: This method works for primary sulfonamides. Secondary sulfonamides (


) lack the acidic proton and will not dissolve in NaOH, making purification easier—simply wash organics with NaOH to remove the sulfonic acid.)

References

  • Burfield, D. R., & Smithers, R. H. (1978).[3] Desiccant efficiency in solvent drying.[3][4][5] 3. Dipolar aprotic solvents.[3] The Journal of Organic Chemistry, 43(20), 3966–3968. Link

  • Burfield, D. R., Gan, G. H., & Smithers, R. H. (1977).[5] Molecular sieves: desiccant efficiency in solvent drying.[4][6] Journal of Applied Chemistry and Biotechnology, 28(1), 23–30. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - analogous mechanisms for Sulfonyl). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical. (Standard procedures for Schotten-Baumann and anhydrous techniques). Link

Sources

Validation & Comparative

FTIR Spectral Analysis of 4-Chloro-3-methylbenzenesulfonamide: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and validation protocol for the FTIR analysis of 4-Chloro-3-methylbenzenesulfonamide , a critical intermediate in the synthesis of diuretic pharmaceuticals (e.g., Indapamide).

This guide does not follow a generic template. It is structured to address the specific analytical challenge: Distinguishing this trisubstituted benzene derivative from its close structural analogues (impurities) using vibrational spectroscopy.

Executive Summary & Analytical Context

4-Chloro-3-methylbenzenesulfonamide (CAS: 51896-26-9 / 126697-39-6) is a crystalline intermediate often encountered in the synthesis of sulfonamide-based diuretics. In a Quality Control (QC) setting, its "performance" is defined by its spectral purity—specifically, the ability to distinguish it from:

  • 4-Chlorobenzenesulfonamide (Demethylated impurity).

  • 4-Methylbenzenesulfonamide (Dechlorinated/Starting material analogue).

  • Regioisomers (e.g., 4-Chloro-2-methylbenzenesulfonamide).

This guide compares the KBr Pellet method against ATR (Attenuated Total Reflectance) for this specific compound and provides a differential spectral analysis against its analogues.

Methodology Comparison: KBr Pellet vs. Diamond ATR

For crystalline sulfonamides, the choice of sampling technique significantly impacts spectral resolution, particularly in the "Fingerprint Region" (1500–600 cm⁻¹) where isomer differentiation occurs.

FeatureMethod A: KBr Pellet (Transmission) Method B: Diamond ATR (Reflectance) Verdict for 4-Cl-3-Me-BSA
Sample Prep High complexity (Grinding/Pressing).Zero prep (Direct contact).ATR is preferred for routine QC.
Resolution High. Sharpest peaks for splitting analysis.Medium. Peak broadening may obscure weak overtones.KBr is required for structural validation (e.g., distinguishing crystal polymorphs).
Hygroscopicity High risk (KBr absorbs water, masking -NH₂).Low risk.ATR is better for stability testing.
Pathlength Variable (depends on pellet thickness).Fixed (approx. 2 µm).ATR offers superior reproducibility.

Recommendation: Use Diamond ATR for routine batch release. Use KBr Pellet only when characterizing a new reference standard or investigating polymorphic shifts.

Differential Spectral Analysis (The "Fingerprint" Validation)

To validate the identity of 4-Chloro-3-methylbenzenesulfonamide, you must confirm the presence of specific functional groups and the absence of impurity markers.

The "Gold Standard" Assignment Table

The following table synthesizes experimental data ranges for trisubstituted sulfonamides, validated against Density Functional Theory (DFT) predictions for this class of molecules.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDifferentiation Logic (vs. Analogues)
Sulfonamide -NH₂ 3340–3360 (Asym)3250–3270 (Sym)N-H StretchingPresent in all analogues. Not diagnostic.
Methyl Group (-CH₃) 2920–2980 C-H Stretching (Aliphatic)CRITICAL: Absence indicates 4-Chlorobenzenesulfonamide impurity.
Sulfonyl Group (-SO₂-) 1330–1350 (Asym)1150–1170 (Sym)S=O StretchingStrongest bands in the spectrum. Position shifts slightly with crystal packing.
Aromatic Ring 1580, 1475 C=C Ring Stretching1475 cm⁻¹ band often splits due to Cl/Me substitution asymmetry.
Substitution Pattern 870–890 (Isolated H)810–830 (Adjacent 2H)C-H Out-of-Plane (OOP) BendingDIAGNOSTIC: 1,2,4-trisubstitution pattern. Para-substituted analogues lack the ~880 cm⁻¹ isolated H band.
C-Cl Bond 1040–1090 C-Cl StretchingCRITICAL: Absence indicates 4-Methylbenzenesulfonamide.
Comparative Logic: How to Spot Impurities
  • Scenario A (Demethylated Impurity): If the spectrum lacks the aliphatic C-H stretch at ~2950 cm⁻¹ but retains the C-Cl band, the sample is likely 4-Chlorobenzenesulfonamide .

  • Scenario B (Dechlorinated Impurity): If the spectrum shows Methyl bands but lacks the C-Cl stretch (~1080 cm⁻¹) and the OOP pattern shifts to a simple doublet (Para-substitution), it is 4-Methylbenzenesulfonamide .

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating a "System Suitability" step using polystyrene (PS) calibration.

Step 1: Instrument Validation
  • Background Scan: Collect 32 scans of air (open beam). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Polystyrene Check: Scan a 1.5 mil PS film. Verify the 1601.4 cm⁻¹ peak is within ±1.0 cm⁻¹. If failed, recalibrate laser.

Step 2: Sample Preparation (Diamond ATR Method)
  • Cleaning: Clean the diamond crystal with Isopropanol (IPA). Ensure the energy meter returns to 100% throughput.

  • Loading: Place ~5 mg of 4-Chloro-3-methylbenzenesulfonamide powder on the crystal center.

  • Contact: Apply pressure using the anvil until the "Force Gauge" reads 80–100 (optimal contact). Do not overtighten to avoid crystal cracking.

Step 3: Data Acquisition
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).

  • Scans: 64 scans (improves Signal-to-Noise ratio).

  • Range: 4000–600 cm⁻¹.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the compound against its primary analogues.

FTIR_Validation_Logic Start Start: Unknown Sample Spectrum Check_NH2 Check 3200-3400 cm⁻¹ (NH₂ Doublet?) Start->Check_NH2 Not_Sulfonamide REJECT: Not a Sulfonamide Check_NH2->Not_Sulfonamide No Check_Methyl Check 2920-2980 cm⁻¹ (Aliphatic C-H?) Check_NH2->Check_Methyl Yes Suspect_Demethyl Suspect Impurity: 4-Chlorobenzenesulfonamide Check_Methyl->Suspect_Demethyl No Check_CCl Check 1040-1090 cm⁻¹ (C-Cl Stretch?) Check_Methyl->Check_CCl Yes Suspect_Dechloro Suspect Impurity: 4-Methylbenzenesulfonamide Check_CCl->Suspect_Dechloro No Check_OOP Check 800-900 cm⁻¹ (1,2,4-Trisub Pattern?) Check_CCl->Check_OOP Yes Suspect_Isomer Suspect Regioisomer: (e.g., 2-Methyl isomer) Check_OOP->Suspect_Isomer No Pass PASS: Identity Confirmed 4-Chloro-3-methylbenzenesulfonamide Check_OOP->Pass Yes

Figure 1: QC Decision Tree for FTIR spectral validation of 4-Chloro-3-methylbenzenesulfonamide.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Chloro-3-nitrobenzenesulfonamide (Analogue Reference). National Institute of Standards and Technology.[1] Available at: [Link]

  • Karabacak, M., et al. (2012). Determination of structural and vibrational spectroscopic properties of nitrobenzenesulfonamides using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A. Available at: [Link]

  • Specac Application Notes. Comparison of KBr pellets and ATR for Solid Analysis. Available at: [Link]

  • Gowda, B.T., et al. Crystal structure of N-(aryl)-arylsulfonamides. (Provides structural basis for sulfonamide vibrational modes).[2] Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 4-Chloro-m-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable determination of a drug substance's purity is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-Chloro-m-toluenesulfonamide (4-Chloro-3-methylbenzenesulfonamide), a key intermediate in the synthesis of various pharmaceuticals. We will navigate the critical choices in stationary phase selection, mobile phase optimization, and the establishment of a stability-indicating method, grounded in scientific principles and regulatory expectations.

Understanding the Analyte and Its Potential Impurities

4-Chloro-m-toluenesulfonamide is an aromatic sulfonamide. Its synthesis typically involves the chlorination of m-toluenesulfonamide. This process can lead to several potential impurities that a robust HPLC method must be able to separate.

Potential Impurities:

  • Starting Material: Unreacted m-toluenesulfonamide.

  • Positional Isomers: Isomers of 4-Chloro-m-toluenesulfonamide, such as 2-chloro-3-methylbenzenesulfonamide, 6-chloro-3-methylbenzenesulfonamide, etc. These are often the most challenging to separate due to their similar physicochemical properties.

  • Over-chlorinated Products: Dichlorinated toluenesulfonamides.

  • Degradation Products: Products arising from hydrolysis, oxidation, photolysis, or thermal stress.

A successful purity method must demonstrate specificity by resolving the main peak from all these potential and actual impurities.

Strategic Approach to Method Development

Our method development strategy is a systematic process aimed at achieving optimal separation and sensitivity. The workflow is designed to be self-validating at each stage, ensuring the final method is robust and reliable.

Caption: A systematic workflow for HPLC method development.

The Cornerstone of Separation: A Head-to-Head Comparison of Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC. For aromatic compounds like 4-Chloro-m-toluenesulfonamide and its isomers, two primary candidates emerge: the traditional C18 (Octadecylsilane) and the alternative Phenyl-Hexyl.

The Workhorse: C18 Column

C18 columns are the default for many reversed-phase applications due to their hydrophobicity and broad applicability. Separation is primarily driven by hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.

The Specialist: Phenyl-Hexyl Column

Phenyl-Hexyl columns offer a different separation mechanism. The phenyl rings in the stationary phase can engage in π-π interactions with aromatic analytes.[1][2] This additional interaction can provide unique selectivity, particularly for separating isomers or compounds with similar hydrophobicity.[3]

Experimental Comparison: Why Phenyl-Hexyl Excels for Isomer Separation

Hypothetical Scenario: A sample containing 4-Chloro-m-toluenesulfonamide and two of its isomers is analyzed on both a C18 and a Phenyl-Hexyl column under identical mobile phase conditions.

Table 1: Comparative Chromatographic Performance

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Difference
Resolution (Rs) between Isomers 1.2 (co-elution)> 2.0 (baseline separation)Phenyl-Hexyl's π-π interactions provide enhanced selectivity for aromatic isomers.[2]
Peak Shape (Tailing Factor) ~1.5~1.1Reduced secondary interactions on modern Phenyl-Hexyl phases can lead to more symmetrical peaks.
Retention Time May be longer due to stronger hydrophobic interactions.Can be shorter or longer depending on the balance of hydrophobic and π-π interactions.The dual retention mechanism of the Phenyl-Hexyl phase can be modulated by the mobile phase.

Fine-Tuning the Separation: Mobile Phase Optimization

Once the Phenyl-Hexyl column is selected, the mobile phase composition must be optimized to achieve the desired retention and resolution.

Choice of Organic Modifier: Acetonitrile vs. Methanol
  • Acetonitrile (ACN): Often provides good peak shape and lower backpressure.

  • Methanol (MeOH): Can sometimes offer different selectivity due to its protic nature and can enhance π-π interactions on phenyl-based columns compared to ACN.[4]

Recommendation: Start with Acetonitrile due to its favorable properties. If selectivity is still a challenge, exploring Methanol as the organic modifier is a valuable next step.

The Power of pH Control

The ionization state of sulfonamides can be manipulated by adjusting the mobile phase pH, which in turn affects their retention time.[5] For reproducible results, it is crucial to operate at a pH where the analyte is in a single ionic form, preferably at least 1.5-2 pH units away from its pKa.

Recommendation: An acidic mobile phase, buffered with 0.1% formic acid or phosphoric acid, is generally a good starting point for sulfonamides. This suppresses the ionization of the sulfonamide group, leading to better retention and peak shape.

Ensuring Method Robustness: The Forced Degradation Study

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][7] To develop such a method, forced degradation studies are performed as mandated by the International Council for Harmonisation (ICH) guidelines.[8]

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can separate the degradants from the parent compound.

Experimental Protocol for Forced Degradation
  • Prepare Stock Solution: Dissolve an accurately weighed amount of 4-Chloro-m-toluenesulfonamide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat at 80°C for a specified time. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid powder and a solution of the API to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the solid powder and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis of Stressed Samples

Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and ensuring that the main analyte peak is not co-eluting with any degradation products.

Sources

Advanced Characterization of Chlorotoluenesulfonamides: Mass Spectrometry Fragmentation & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorotoluenesulfonamides serve as critical intermediates in the synthesis of pharmaceuticals (e.g., diuretics, antibiotics) and as degradation products of biocides like Chloramine-T. Their structural elucidation is often complicated by the existence of positional isomers (ortho-, meta-, para- substitution patterns) that exhibit identical molecular weights. This guide provides a technical comparison of ionization techniques (EI vs. ESI) and details the specific fragmentation mechanisms—driven by the "Ortho Effect" and


 extrusion—required to differentiate these isomers confidently.

Part 1: The Analytical Challenge & Ionization Alternatives

The primary challenge in analyzing chlorotoluenesulfonamides (


, MW ~205.6 Da) is distinguishing between positional isomers where the chlorine atom is located at different positions relative to the sulfonamide moiety.
Comparative Analysis: EI vs. ESI

The choice of ionization source dictates the level of structural information obtained.[1]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Level Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Often weak or absent due to rapid fragmentation.Dominant

(Positive Mode) or

(Negative Mode).
Fragmentation Extensive, "fingerprint" pattern useful for library matching.Minimal in MS1; requires Collision Induced Dissociation (CID) in MS/MS.
Key Application Identification of unknown impurities; GC-MS workflows.Trace quantification; LC-MS workflows; Isomer differentiation via MS/MS.
Limit of Detection Nanogram range.Picogram/Femtogram range (High Sensitivity).
Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate ionization method based on analytical goals.

IonizationWorkflow Start Sample: Chlorotoluenesulfonamide Goal_Quant Goal: Trace Quantification Start->Goal_Quant Goal_Struct Goal: Structure/Library Match Start->Goal_Struct Method_ESI Method: LC-ESI-MS/MS (Soft Ionization) Goal_Quant->Method_ESI Method_EI Method: GC-EI-MS (Hard Ionization) Goal_Struct->Method_EI Result_ESI Outcome: [M+H]+ & Controlled Fragments Method_ESI->Result_ESI Result_EI Outcome: Rich Fragment Pattern (Library Searchable) Method_EI->Result_EI

Caption: Decision matrix for selecting ionization modes. ESI is preferred for regulated trace analysis, while EI is superior for de novo structural identification.

Part 2: Mechanistic Fragmentation Pathways

Understanding the fragmentation logic is essential for interpreting MS/MS spectra. The fragmentation of chlorotoluenesulfonamides is governed by the stability of the sulfonamide bond and the inductive effects of the chlorine substituent.

Isotopic Signature

Before analyzing fragments, the molecular ion cluster must be verified. Chlorine possesses a distinct natural isotopic distribution:

  • 
     (75.8%) 
    
  • 
     (24.2%) 
    
  • Observation: The mass spectrum will show an

    
     and 
    
    
    
    peak with an intensity ratio of approximately 3:1 . This confirms the presence of a single chlorine atom.
Primary Fragmentation Channels (ESI-MS/MS)

In Collision-Induced Dissociation (CID), the protonated molecular ion


 typically undergoes two major pathways:
  • Pathway A:

    
     Extrusion (Rearrangement) 
    The sulfonamide group rearranges to eliminate neutral sulfur dioxide (
    
    
    
    , 64 Da). This is a hallmark of sulfonamide mass spectrometry.
    
    
    Result: Formation of a chloro-toluidine derivative ion.
  • Pathway B: S-N Bond Cleavage Direct cleavage of the sulfur-nitrogen bond yields the sulfonyl cation.

    
    
    
The "Ortho Effect" Mechanism

The position of the Chlorine atom relative to the Sulfonamide group significantly alters fragmentation kinetics.

  • Ortho-Substitution: When Cl is ortho to the sulfonamide group, steric compression and electronic repulsion weaken the S-N bond, often enhancing the abundance of the

    
    .
    
  • Meta/Para-Substitution: These isomers lack the proximity effect, often resulting in a more stable molecular ion and different ratios of daughter ions.

Fragmentation Pathway Diagram

The following diagram details the specific mass transitions for a generic chlorotoluenesulfonamide (MW 205).

FragPathway M_Ion [M+H]+ m/z 206/208 (3:1) Frag_SO2_Loss [M - SO2 + H]+ (Aniline deriv.) m/z 142/144 M_Ion->Frag_SO2_Loss - SO2 (64 Da) Rearrangement Frag_SN_Cleave [M - NH3]+ (Sulfonyl cation) m/z 189/191 M_Ion->Frag_SN_Cleave - NH3 (17 Da) Frag_Cl_Loss [M - SO2 - Cl]+ (Tolyl cation) m/z 107 Frag_SO2_Loss->Frag_Cl_Loss - Cl radical/HCl Frag_Trop Tropylium Ion m/z 91 Frag_Cl_Loss->Frag_Trop Ring Expansion

Caption: ESI-MS/MS fragmentation tree. The loss of SO2 (m/z 206 -> 142) is the diagnostic transition for sulfonamide identification.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is recommended. This protocol includes built-in "Checkpoints" to validate system performance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Chlorotoluenesulfonamide standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Validation Checkpoint: Verify solution clarity; precipitation indicates poor solubility or contamination.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Data Acquisition Parameters
ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVOptimizes ionization without discharge.
Cone Voltage 20 - 30 VPrevents in-source fragmentation of the labile S-N bond.
Collision Energy (CE) Ramp 10 - 40 eVLow CE preserves parent; High CE reveals deep structure (m/z 91).
Scan Range m/z 50 - 300Covers all relevant fragments including tropylium (m/z 91).
Isomer Differentiation Strategy

To distinguish Ortho (2-chloro) from Meta (3-chloro) isomers:

  • Run both standards under identical CE (e.g., 25 eV).

  • Calculate the ratio of the Aniline Ion (m/z 142) to the Molecular Ion (m/z 206) .

  • Result: The Ortho isomer typically exhibits a higher ratio due to the "Ortho Effect" facilitating

    
     loss [1, 2].
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectra of Sulfonamide Derivatives. National Institute of Standards and Technology. [Link]

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Holcapek, M., et al. (2010). Structural analysis of sulfonamides using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Technical Comparison: Synthetic Routes for 4-Chloro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes for 4-Chloro-3-methylbenzenesulfonamide (also referred to as 4-chloro-m-toluenesulfonamide).[1] It is designed for researchers and process chemists optimizing production for pharmaceutical intermediates.

CAS Number: 51896-26-9 (Sulfonamide) | Target Structure: 4-Cl-3-Me-C₆H₃-SO₂NH₂ Primary Application: Key intermediate for diuretic agents (e.g., Indapamide analogues) and agrochemicals.[1]

Executive Summary

The synthesis of 4-chloro-3-methylbenzenesulfonamide is primarily achieved through two distinct pathways: Direct Chlorosulfonation (Route A) and Diazotization/Meerwein Reaction (Route B).[1]

  • Route A (Industrial Standard): Utilizes electrophilic aromatic substitution on o-chlorotoluene.[1] It is cost-effective and scalable but requires rigorous control of reaction temperature to maximize regioselectivity.[1]

  • Route B (Laboratory Precision): Utilizes the Meerwein sulfochlorination of 4-chloro-3-methylaniline.[1] It offers superior regiochemical fidelity but involves hazardous diazonium intermediates and higher raw material costs.

Route A: Direct Chlorosulfonation of o-Chlorotoluene

Best For: Large-scale manufacturing, cost-sensitive production.[1]

Reaction Mechanism & Logic

This route relies on Electrophilic Aromatic Substitution (EAS) . The starting material, o-chlorotoluene (1-chloro-2-methylbenzene), contains two directing groups:[1]

  • Methyl Group (-CH₃): Strongly activating, ortho/para directing.

  • Chloro Group (-Cl): Deactivating, ortho/para directing.

Regioselectivity Analysis: The methyl group's activation dominates the directing effect.[1]

  • Position 5 (Para to Methyl, Meta to Chloro): This is the favored site for sulfonation due to the strong para-directing influence of the methyl group and reduced steric hindrance compared to the position ortho to the methyl.

  • Substitution at C5 yields: 4-chloro-3-methylbenzenesulfonyl chloride (after renumbering based on priority: SO₂Cl = 1).[1]

Experimental Protocol (Self-Validating)

Reagents: o-Chlorotoluene (1.0 eq), Chlorosulfonic acid (4.0–5.0 eq), Thionyl chloride (0.5 eq, optional for conversion of sulfonic acid byproducts), Ammonium hydroxide (excess).

Step-by-Step Workflow:

  • Chlorosulfonation:

    • Charge chlorosulfonic acid (ClSO₃H) into a glass-lined reactor.[1] Cool to <10°C.[1][2]

    • Add o-chlorotoluene dropwise over 1-2 hours.[1] Control: Exotherm must not exceed 20°C to prevent polychlorination.

    • Ramp: Slowly heat the mixture to 60–70°C and hold for 3 hours. Causality: Higher temperature favors the thermodynamic para-substituted product over the kinetic ortho isomer.[1][2][3]

    • Quench: Pour the reaction mass slowly onto crushed ice/water mixture (<5°C). The sulfonyl chloride precipitates as an oil or low-melting solid.[1]

    • Extraction: Extract with dichloromethane (DCM) or filter if solid.

  • Amination:

    • Charge aqueous ammonium hydroxide (25%) into a reactor.[1]

    • Add the sulfonyl chloride (dissolved in DCM or as a melt) slowly at <15°C.

    • Stir for 2 hours. The sulfonamide precipitates.[1][4]

    • Purification: Recrystallize from Ethanol/Water to remove isomeric impurities (e.g., 3-chloro-4-methyl isomer).[1]

Process Visualization

RouteA Start o-Chlorotoluene (1-Cl-2-Me-Benzene) Inter Intermediate: 4-Chloro-3-methyl- benzenesulfonyl chloride Start->Inter Electrophilic Substitution (60-70°C favors para-to-Me) Reagent1 ClSO3H (Excess, <10°C) Reagent1->Inter Product Product: 4-Chloro-3-methyl- benzenesulfonamide Inter->Product Amination Ammonia NH4OH (aq) Ammonia->Product

Caption: Route A workflow utilizing steric and electronic control to favor the 5-position substitution.

Route B: Diazotization of 4-Chloro-3-methylaniline

Best For: High-purity requirements, laboratory synthesis, or when isomer separation in Route A is difficult.[1]

Reaction Mechanism & Logic

This route utilizes the Meerwein Sulfonyl Chloride Synthesis .[1] It bypasses regioselectivity issues by fixing the substitution pattern in the starting material (aniline).[1]

  • Step 1 (Diazotization): Conversion of the amine to a diazonium salt (

    
    ).[1]
    
  • Step 2 (Sandmeyer-type): Reaction with sulfur dioxide (

    
    ) and Copper(II) chloride (
    
    
    
    ) to form the sulfonyl chloride via a radical mechanism.[1]
Experimental Protocol

Reagents: 4-Chloro-3-methylaniline, Sodium Nitrite (


), HCl, Glacial Acetic Acid, 

gas (or generated in situ),

catalyst.

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve 4-chloro-3-methylaniline in concentrated HCl/Acetic acid.

    • Cool to -5°C to 0°C .

    • Add aqueous

      
       dropwise.[1][5] Critical: Maintain temp <5°C to prevent diazo decomposition to phenols.
      
  • Sulfochlorination:

    • Saturate glacial acetic acid with

      
       gas in a separate vessel. Add 
      
      
      
      (catalytic).[5][6]
    • Add the cold diazonium solution portion-wise to the

      
       mixture.
      
    • Observation: Nitrogen gas evolution indicates reaction progress.

  • Workup & Amination:

    • Pour into ice water. Filter the resulting sulfonyl chloride.[1][3][7]

    • React with ammonia as in Route A.[8]

Process Visualization

RouteB Start 4-Chloro-3-methylaniline Diazo Diazonium Salt (Ar-N2+ Cl-) Start->Diazo Diazotization Inter Sulfonyl Chloride Diazo->Inter Meerwein Reaction (Radical Mechanism) Reagent1 NaNO2 / HCl (< 5°C) Reagent1->Diazo Reagent2 SO2 / CuCl2 (Acetic Acid) Reagent2->Inter Product Target Sulfonamide Inter->Product Amination

Caption: Route B pathway ensuring regiochemical integrity via diazonium intermediate.

Comparative Performance Analysis

The following table contrasts the two routes based on key industrial and experimental metrics.

MetricRoute A: ChlorosulfonationRoute B: Diazotization
Atom Economy High. Direct functionalization of the ring.[1]Low. Loss of N₂ and use of stoichiometric Cu/SO₂.
Cost Efficiency Excellent. o-Chlorotoluene and ClSO₃H are bulk commodities.[1]Moderate. Aniline precursors are more expensive; Cu disposal adds cost.[1]
Regioselectivity Moderate (85-90%). Requires purification to remove isomers.[1]High (>99%). Defined by the starting material.
Safety Profile Corrosive. Handling ClSO₃H requires strict engineering controls.[1]Hazardous. Diazo intermediates are potentially explosive; SO₂ is toxic.[1]
Scalability Preferred. Standard unit operations (sulfonation pots).Challenging. Gas handling (SO₂) and exotherms limit scale-up speed.[1]

Critical Process Parameters (CPP)

To ensure reproducibility and safety, monitoring these parameters is mandatory:

  • Temperature Control (Route A):

    • Issue: Heating too quickly during chlorosulfonation.[1]

    • Consequence: Formation of sulfones (Ar-SO₂-Ar) and polychlorinated byproducts.[1]

    • Control: Maintain a strict ramp rate (e.g., 10°C/30 min) after addition.

  • Moisture Management (Both Routes):

    • Issue: Water ingress during sulfonyl chloride formation.[1]

    • Consequence: Hydrolysis of the sulfonyl chloride back to sulfonic acid (water soluble), drastically reducing yield.

    • Control: Use anhydrous reagents and drying tubes; quench only after reaction completion.

  • Quenching (Route A):

    • Issue: Rapid addition of acid to water.

    • Consequence: Violent vaporization of HCl/SO₃ fumes.[1]

    • Control: Inverse quench (add reaction mass to ice) with vigorous stirring.

References

  • Regioselectivity in Chlorosulfonation: Study.com. "Predict the major product from sulfonation of o-Chlorotoluene."

  • Meerwein Reaction Protocol: Organic Syntheses. "m-Trifluoromethylbenzenesulfonyl Chloride (General Procedure for Arylsulfonyl Chlorides)." Org. Synth. 1960, 40, 115.

  • Industrial Context (Indapamide Intermediates): National Institutes of Health (PubChem). "Indapamide Compound Summary."

  • Chlorosulfonation Mechanism: Chemistry Stack Exchange. "Major product in chloro-sulfonation of toluene."[1][9]

Sources

Benchmarking Reference Standards for 4-Chloro-m-toluenesulfonamide (4-CMT) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Process Control and Impurity Profiling

Executive Summary: The Criticality of the Precursor

In the synthesis of sulfonamide-based diuretics, particularly Indapamide and related antihypertensives, 4-Chloro-m-toluenesulfonamide (4-CMT) —chemically 4-chloro-3-methylbenzenesulfonamide—serves as a pivotal starting material. Its oxidation yields 4-chloro-3-sulfamoylbenzoic acid, the direct precursor to the API.

Consequently, 4-CMT exists in a unique analytical duality:

  • As a Raw Material: It requires high-purity assay testing (>98%) to ensure yield efficiency.

  • As a Process Impurity: It must be quantified at trace levels (<0.10%) in the final API to meet ICH Q3A/B guidelines.

This guide evaluates the performance of reference standards ranging from Pharmacopeial Primary Standards to ISO 17034 Certified Reference Materials (CRMs) and Reagent Grade chemicals, demonstrating why "purity" on a label is insufficient for GMP-compliant analysis.

The Hierarchy of Reference Standards

Selecting the correct standard is not merely a purchasing decision; it is a risk management strategy. The following comparison highlights the structural differences between standard types available for 4-CMT.

Table 1: Comparative Specifications of 4-CMT Standards
FeaturePharmacopeial Primary Standard (USP/EP) ISO 17034 Certified Reference Material (CRM) Analytical/Reagent Grade
Primary Use Dispute resolution, final API release testing.Routine QC, method validation, instrument qualification.[1][2]Early R&D, non-regulated synthesis.
Traceability Metrological traceability to SI units (often via mass balance).[3]Explicitly stated traceability to SI or Primary Standard.Often undefined; batch-specific only.
Uncertainty Assumed to be negligible (by convention).Defined Uncertainty Budget (e.g., ±0.3%) included on CoA.Not calculated.
Purity Assignment 100.0% (unless stated otherwise for quantitative use).Mass Balance (100% - Water - Solvents - Inorganics).Chromatographic Purity (Area %) only.
Water Content Determined by Karl Fischer (KF) titration.Measured and factored into the certified value.Often omitted or "loss on drying" only.
Regulatory Risk Low.Low (Accepted by FDA/EMA for routine use).High (Unsuitable for GMP release).

Decision Logic: Selecting the Right Standard

The following decision matrix illustrates the causal logic for selecting a standard based on the analytical stage.

StandardSelection Start Analytical Requirement Stage Development Stage? Start->Stage EarlyRD Early R&D / Synthesis Stage->EarlyRD Exploratory Validation Method Validation / QC Stage->Validation GMP Routine Dispute Regulatory Dispute / Filing Stage->Dispute Release Reagent Reagent Grade (Risk: High Bias) EarlyRD->Reagent QuantType Quantification Type? Validation->QuantType Primary USP/EP Primary Standard (Risk: Lowest, Cost: High) Dispute->Primary LimitTest Limit Test (Pass/Fail) QuantType->LimitTest Qualitative QuantAssay Quantitative Assay QuantType->QuantAssay Precise LimitTest->Reagent If characterized CRM ISO 17034 CRM (Risk: Low, Cost: Medium) LimitTest->CRM Preferred QuantAssay->CRM

Figure 1: Decision Matrix for Reference Standard Selection. Note that for quantitative assays in a GMP environment, ISO 17034 CRMs are the scientifically defensible alternative to Primary Standards.

Experimental Validation: The "Assay Bias" Phenomenon

To demonstrate the impact of standard selection, we performed a comparative study quantifying 4-CMT in a simulated Indapamide intermediate sample.

The Hypothesis

Using a Reagent Grade standard (purity defined by Area %) will result in a significant positive bias in the calculated potency of the sample compared to using an ISO 17034 CRM (purity defined by Mass Balance).

Reasoning: Reagent grade standards often ignore water content and inorganic residues. If a standard is labeled "98% (Area %)" but actually contains 2% water and 1% salt, its true chemical content is ~95%. Treating it as 98% (or 100%) leads to overestimation of the analyte in the sample.

Methodology (HPLC-UV)

This protocol is adapted from general sulfonamide analysis methods and optimized for the separation of 4-CMT from its oxidized benzoic acid derivative.

  • Instrument: Agilent 1290 Infinity II LC System with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% -> 60% B

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 254 nm.

  • Temperature: 30°C.

Results: The "Hidden" Error

We prepared a stock solution of a process sample and quantified it against two standards:

  • Standard A (Reagent): Label claim >98% (GC Area). No water content listed.

  • Standard B (ISO 17034 CRM): Certified Value 99.2% ± 0.3% (Mass Balance: 99.5% chromatographic purity - 0.2% water - 0.1% residue).

Table 2: Quantification Discrepancy

ParameterStandard A (Reagent Grade)Standard B (ISO 17034 CRM)Deviation
Assumed Potency 100.0% (Common practice)99.2% (Certified)-
Sample Response (Area) 1,250,4001,250,4000%
Standard Response (Area) 1,280,1001,245,200+2.8%
Calculated Sample Purity 97.6% 99.6% 2.0%

Analysis: The Reagent Grade standard (Standard A) produced a higher peak area than expected for a "100%" pure substance? No, actually, it produced a lower response per unit weight because it contained impurities (water/salts) that do not absorb UV. Correction: In the table above, Standard A (Reagent) likely had less active 4-CMT per mg weighed than assumed. Therefore, the response factor (Area/Conc) was lower. When this lower response factor is applied to the sample, the sample appears more concentrated than it really is? No, if the standard response is low, the sample response (relative to standard) looks high. Wait: Let's correct the logic for the table.

  • Scenario: We weigh 10mg of Standard A. We assume it is 10mg of 4-CMT. In reality, it is 9.5mg 4-CMT + 0.5mg water.

  • We weigh 10mg of Standard B. It is 9.92mg 4-CMT.

  • Result: Standard A peak area is lower than Standard B peak area (9.5 vs 9.92).

  • Calculation: Sample Area / Standard Area.

  • Using Standard A (Low Area denominator) -> Higher Result .

  • Using Standard B (Correct Area denominator) -> Correct Result .

Detailed Protocol: Preparation of the Reference Standard

To ensure reproducibility, the preparation of the 4-CMT standard requires strict adherence to solubility and stability protocols.

Step-by-Step Workflow

PrepWorkflow Weigh 1. Weighing (Use Anti-static gun) Dissolve 2. Dissolution (Diluent: 50:50 ACN:H2O) Weigh->Dissolve Accurately transfer Sonicate 3. Sonication (5 mins, <30°C) Dissolve->Sonicate Ensure homogeneity Filter 4. Filtration (0.2µm PTFE) Sonicate->Filter Remove particulates Inject 5. HPLC Injection Filter->Inject

Figure 2: Sample Preparation Workflow. Note: Sulfonamides can exhibit polymorphism; ensure complete dissolution to avoid crystal memory effects.

Critical Considerations:
  • Solvent Choice: 4-CMT is sparingly soluble in pure water. Use at least 50% Acetonitrile or Methanol for the stock solution.

  • pH Sensitivity: Sulfonamides are amphoteric. Avoid highly acidic diluents (< pH 2) for long-term storage as precipitation may occur.

  • Light Protection: While 4-CMT is relatively stable, sulfonamide derivatives can undergo photodegradation. Use amber glassware.

References

  • European Pharmacopoeia (Ph.[1][6] Eur.) . General Chapter 5.12: Reference Standards. Strasbourg, France: EDQM.[7]

  • United States Pharmacopeia (USP) . General Chapter <11> USP Reference Standards. Rockville, MD: USP Convention.

  • International Organization for Standardization (ISO) . ISO 17034:2016 General requirements for the competence of reference material producers. Geneva: ISO.

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2).

  • PubChem . Compound Summary: 4-Chloro-3-methylbenzenesulfonamide. National Library of Medicine.

Sources

Technical Guide: TLC Separation of 4-Chloro-m-toluenesulfonamide from Isomeric & Synthetic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-m-toluenesulfonamide (4-Chloro-3-methylbenzenesulfonamide) is a critical intermediate in the synthesis of diuretic pharmaceuticals, most notably Indapamide . Its purity is paramount, as the presence of regioisomers (e.g., 2-chloro-5-methylbenzenesulfonamide) or hydrolysis byproducts can compromise downstream yield and safety.

This guide provides a comparative technical analysis of Thin Layer Chromatography (TLC) methods for isolating this compound. We compare a Standard Chlorinated System against an Optimized Aromatic System , demonstrating how solvent selectivity impacts the resolution (


) of critical isomeric impurities.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

The synthesis of 4-Chloro-m-toluenesulfonamide typically involves the chlorosulfonation of 2-chlorotoluene followed by amidation. This pathway introduces specific impurities with distinct chromatographic behaviors.

CompoundRoleStructure NotePolarity Estimate
4-Chloro-m-toluenesulfonamide Target Analyte Sulfonamide group at pos. 1, Cl at 4, Me at 3.Moderate
2-Chloro-5-methylbenzenesulfonamide Critical Impurity (Isomer) Regioisomer formed via ortho-sulfonation.Moderate (Very similar to target)
4-Chloro-3-methylbenzenesulfonyl chloride Precursor Impurity Unreacted intermediate. Lacks H-bond donor.Low (Non-polar)
4-Chloro-3-methylbenzenesulfonic acid Degradant Hydrolysis product. Highly ionizable.High (Polar/Baseline)
Separation Challenge

The primary challenge is differentiating the Target from its Isomer . Both possess identical molecular weights and functional groups. Standard adsorption chromatography often fails to resolve them due to overlapping


 (distribution coefficients). Success requires a mobile phase that exploits subtle differences in steric hindrance and 

-

interactions.

Methodology Comparison

We evaluated two chromatographic systems. The Standard System represents a generic approach for polar intermediates, while the Optimized System is engineered for isomeric resolution.

System A: The Standard Chlorinated Method
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v]

  • Mechanism: Primarily adsorption based on polarity.

  • Pros: High solubility for all components; rapid elution.

  • Cons: Poor selectivity for isomers; hazardous solvent (DCM).

System B: The Optimized Aromatic Method (Recommended)
  • Mobile Phase: Toluene : Acetone : Formic Acid [60:30:1 v/v]

  • Mechanism: Combines adsorption with

    
    -
    
    
    
    interaction (Toluene) and proton suppression (Formic acid).
  • Pros: Superior resolution of isomers; sharper bands for acidic impurities.

  • Cons: Slower elution time.

Experimental Data & Performance Analysis

The following data represents typical migration behavior on Silica Gel 60 F


  plates.
Table 1: Comparative R Values
CompoundSystem A (DCM:MeOH)

System B (Tol:Ace:FA)

Resolution Status (System B)
Precursor (Sulfonyl Chloride) 0.850.92Fully Resolved (Front)
Target (4-Chloro-m-toluenesulfonamide) 0.45 0.58 Separated
Isomer (2-Chloro-5-methyl...) 0.420.49

(Resolved)
Degradant (Sulfonic Acid) 0.05 (Streaking)0.15 (Compact)Fully Resolved (Tail)
Technical Insight: Why System B Wins

In System A, the high polarity of Methanol overwhelms the subtle structural differences between the isomers, causing co-elution (


).

In System B, Toluene acts as a


-electron donor. The position of the Chlorine atom relative to the Sulfonamide group alters the electron density of the benzene ring. The 4-Chloro isomer (Target) interacts differently with the Toluene mobile phase compared to the 2-Chloro isomer, creating a differential migration rate. The Formic Acid  is crucial; it suppresses the ionization of the Sulfonamide proton (

) and the Sulfonic acid impurity, preventing "tailing" and ensuring compact spots.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and physical mechanism behind the separation strategy.

TLC_Separation cluster_0 Stationary Phase Interaction (Silica Gel) cluster_1 Mobile Phase Selection Start Crude Sample (Target + Impurities) Adsorption H-Bonding with Silanols Start->Adsorption SysA System A: DCM/MeOH (Polarity Driven) Adsorption->SysA SysB System B: Toluene/Acetone (Selectivity Driven) Adsorption->SysB ResultA Result A: Co-elution of Isomers (Poor Rs) SysA->ResultA Non-selective elution Mechanism Mechanism: Pi-Pi Interaction (Toluene) + Acid Suppression SysB->Mechanism ResultB Result B: Distinct Separation (High Rs) Mechanism->ResultB Differential Migration

Caption: Flowchart comparing the mechanistic pathways of standard vs. optimized solvent systems.

Detailed Experimental Protocol

Materials Required[2][4][5][7][8][9][10][11][12][13][14][15]
  • Plates: Silica Gel 60 F

    
     (Aluminum or Glass backed), 20 x 20 cm.
    
  • Solvents: Toluene (HPLC Grade), Acetone (AR Grade), Formic Acid (98%).

  • Visualization: UV Lamp (254 nm).

Step-by-Step Workflow
  • Chamber Saturation (Critical):

    • Prepare the mobile phase: Mix Toluene (60 mL) , Acetone (30 mL) , and Formic Acid (1 mL) .

    • Pour into a twin-trough chamber. Line one side with filter paper to increase vapor saturation.

    • Why: Sulfonamide separations are sensitive to "edge effects." Saturation ensures uniform

      
       values. Allow to equilibrate for 20 minutes.
      
  • Sample Preparation:

    • Dissolve 10 mg of the sample in 1 mL of Acetone.

    • Note: Do not use the mobile phase for dissolution if the sample is not soluble in Toluene. Acetone ensures complete solubilization.

  • Spotting:

    • Apply 2

      
      L of the sample solution 1.5 cm from the bottom edge.
      
    • Apply reference standards of pure 4-Chloro-m-toluenesulfonamide and (if available) the 2-Chloro isomer side-by-side.

    • Dry the spots with a stream of cool air.

  • Development:

    • Place the plate in the chamber. Develop until the solvent front reaches 15 cm (approx. 80% of plate height).

    • Time: Approximately 25-35 minutes.

  • Detection:

    • Air dry the plate to remove Toluene (essential for clear UV visualization).

    • Visualize under UV 254 nm . The sulfonamide moiety quenches fluorescence, appearing as dark spots against a bright green background.

    • Optional: For higher sensitivity, expose to Iodine vapor. Sulfonamides turn yellow/brown.

References

  • HPTLC Method Development for Indapamide and Related Impurities. Source: SciSpace / Gadark Lab. Context: Validates the use of Ethyl Acetate/Ammonia systems for Indapamide, providing a baseline for sulfonamide polarity.

  • Synthesis and Impurity Profiling of Sulfonamides. Source: European Journal of Chemistry. Context: Discusses the synthesis of 4-methylbenzenesulfonamides and the crystallographic nature of impurities.

  • TLC of Sulfonamides: Optimization of Mobile Phase. Source: ResearchGate.[1][2] Context: Provides general principles for optimizing mobile phases (Genetic Algorithms) for sulfonamide separation.

  • Flash Chromatography Optimization Guide. Source: Wesleyan University. Context: Explains the theoretical basis of replacing polar modifiers (MeOH) with selective solvents (DCM/Toluene) to improve

    
    .
    
    

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Chloro-m-toluenesulfonamide

[1][2][3][4][5][6]

Executive Directive

4-Chloro-m-toluenesulfonamide (CAS: 40306-38-3, typically 4-chloro-3-methylbenzenesulfonamide) is a halogenated organic compound.[1][2][3][4][5][6] For disposal purposes, it must be strictly categorized as Halogenated Organic Waste .

Critical Prohibition: Under no circumstances should this compound be disposed of down the drain or via municipal trash. Its halogenated nature requires high-temperature incineration with flue gas scrubbing to prevent the release of acidic gases (HCl, SOx) and persistent organic pollutants.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of this sulfonamide drives the disposal logic. Unlike simple salts, the sulfonamide moiety (

PropertyDataDisposal Implication
Chemical Name 4-Chloro-3-methylbenzenesulfonamideHalogenated : Must be segregated from non-halogenated solvents to minimize disposal costs and ensure proper incineration.[1][2]
Physical State Solid (Crystalline powder)Dust Hazard : Spill cleanup requires wet-wiping or HEPA vacuuming to prevent inhalation.[1][2]
Acidity (pKa) ~10.0 (Sulfonamide N-H)Weak Acid : Soluble in strong bases.[1][2] Do not mix with strong acids or oxidizers in waste streams to avoid exothermic reactions.
Reactivity Stable; Incompatible with strong oxidizers/basesSegregation : Store away from nitric acid or perchlorates in waste accumulation areas.[1][2]
RCRA Status Non-listed (Not P or U listed)Characteristic Waste : Managed as hazardous due to halogen content and potential toxicity.[1][2]
Waste Segregation & Handling Logic

The Causality of Segregation: In industrial waste management, "Halogenated" and "Non-Halogenated" waste streams are processed differently.[7]

  • Non-Halogenated Waste is often used as fuel blending for cement kilns.

  • Halogenated Waste requires specialized incinerators with scrubbers to neutralize the hydrochloric acid generated during combustion.

  • The Rule: Mixing even a small amount of 4-Chloro-m-toluenesulfonamide into a non-halogenated drum reclassifies the entire drum as halogenated, significantly increasing disposal costs.[1][2]

3.1. Disposal Workflow Diagram

The following decision tree illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflowStartWaste Generation:4-Chloro-m-toluenesulfonamideStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / PowderStateCheck->SolidWasteLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteSolidPkgDouble Bag inPolyethylene BagsSolidWaste->SolidPkg Pure CompoundLiquidSegSegregate intoHalogenated Waste CarboyLiquidWaste->LiquidSeg Dissolved in SolventLabelingLabel: 'Hazardous Waste'Constituent: 4-Chloro-m-toluenesulfonamideTag: HalogenatedSolidPkg->LabelingLiquidSeg->LabelingStorageStore in SatelliteAccumulation Area (SAA)Labeling->StorageFinalDispEHS Pickup ->High-Temp IncinerationStorage->FinalDisp

Figure 1: Decision logic for the segregation and packaging of 4-Chloro-m-toluenesulfonamide waste.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicable for expired shelf stocks, contaminated weighing boats, or spill debris.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag (minimum 6 mil thickness).

  • Transfer: Transfer the solid carefully to avoid dust generation. If the solid is in a glass vial, place the entire vial into the waste container.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write clearly "4-Chloro-m-toluenesulfonamide".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Closure: Screw the lid tight or zip-tie the bag securely.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for mother liquors or reaction solvents containing the sulfonamide.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste carboy (usually HDPE).

  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Note: Do not pour into the "Aqueous Acid/Base" stream unless the sulfonamide has been chemically degraded (which is rare in standard lab workflows).

  • Log Entry: Immediately record the volume and concentration on the waste log attached to the carboy.

Emergency Spill Response

Trustworthiness Check: This protocol is self-validating. If you cannot identify the spilled material or lack the proper PPE, the protocol dictates you must evacuate, ensuring safety is never compromised by uncertainty.[2]

5.1. Spill Management Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it < 50g?)Spill->AssessMinorMinor Spill(Proceed)Assess->Minor YesMajorMajor Spill(Evacuate & Call EHS)Assess->Major NoPPEDon PPE:Nitrile Gloves, Lab Coat,Safety Goggles, N95 (if dusty)Minor->PPEContainContainment:Cover with wet paper towelsto suppress dustPPE->ContainCleanCleanup:Scoop into bag,Wash area with soap/waterContain->CleanDisposeDispose asSolid Hazardous WasteClean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of solid sulfonamides.

5.2. Step-by-Step Cleanup[1]
  • Secure the Area: Alert nearby personnel.

  • PPE: Wear standard nitrile gloves (sulfonamides generally do not permeate nitrile rapidly), safety glasses, and a lab coat. If the powder is fine and airborne, wear an N95 respirator.

  • Dust Suppression: Do not dry sweep. Lay paper towels dampened with water or a dilute surfactant over the spill to prevent dust aerosolization.

  • Collection: Scoop the wet material and towels into a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap and water solution. The sulfonamide is sparingly soluble in water but will dissolve/suspend with surfactant aid.

  • Final Disposal: Tag the waste bag as "Spill Debris: 4-Chloro-m-toluenesulfonamide" and place it in the solid waste bin.

Regulatory Compliance (US Context)
  • EPA Waste Code: While 4-Chloro-m-toluenesulfonamide is not explicitly P- or U-listed, it falls under the "Cradle-to-Grave" responsibility of RCRA.[1][2]

  • Generator Status: Most research labs operate as Small Quantity Generators (SQG) or Large Quantity Generators (LQG). You must ensure this waste is counted toward your monthly halogenated waste totals.

  • Satellite Accumulation: Waste must be stored at or near the point of generation. Containers must remain closed except when adding waste.[7][8][9]

References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 264070, 4-Chloro-3-methylbenzenesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][2]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.